4-Fluoro-2-(methylsulfonyl)toluene
Description
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Properties
IUPAC Name |
4-fluoro-1-methyl-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-3-4-7(9)5-8(6)12(2,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMVFQXIHARLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382260 | |
| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-66-2 | |
| Record name | Benzene, 4-fluoro-1-methyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-2-(methylsulfonyl)toluene, a compound of interest in medicinal chemistry and drug development. This document details its fundamental characteristics, a proven synthetic route, and general analytical methodologies.
Core Chemical Properties
| Property | Value | Reference |
| CAS Number | 828270-66-2 | [1] |
| Molecular Formula | C8H9FO2S | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported, involving a two-stage process.[1]
Stage 1: Formation of the Hydrazine Adduct
-
In a reaction vessel, 800 mg (3.8 mmol) of commercially available 5-fluoro-2-methylbenzenesulfonyl chloride is dissolved in 20 mL of tetrahydrofuran (THF).[1]
-
The solution is cooled to 0°C.[1]
-
To this cooled solution, 0.5 mL (approximately 2.2 equivalents) of hydrazine is added.[1]
-
The reaction mixture is stirred at this temperature for 16 hours.[1]
-
Following the reaction period, the solvent is removed under reduced pressure, yielding a white solid.[1]
Stage 2: Methylation
-
The white solid obtained from Stage 1 is dissolved in 10 mL of ethanol.[1]
-
An excess of sodium acetate (10 equivalents) and methyl iodide (5 equivalents) are added to the solution.[1]
-
The reaction mixture is then heated to reflux and maintained at this temperature for 16 hours.[1]
Purification
-
After the reflux period, the reaction mixture is concentrated.[1]
-
The resulting residue is purified by silica gel chromatography using a 4:1 mixture of hexanes and ethyl acetate as the eluent.[1]
-
This purification yields 0.4 g of pure this compound, corresponding to a 73% yield.[1]
Caption: Synthesis workflow for this compound.
Analytical Characterization (General Methodologies)
While specific spectral data for this compound is not currently published, standard analytical techniques can be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group attached to the benzene ring, and the methyl group of the sulfonyl moiety. The fluorine atom will likely cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the C-F bond, the S=O stretches of the sulfonyl group, and various vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will determine the accurate mass of the molecule and provide fragmentation patterns that can be used to confirm its structure.
Caption: General analytical workflow for chemical characterization.
Signaling Pathways
Currently, there is no information available in the scientific literature describing the involvement of this compound in any specific biological signaling pathways. Further research would be required to elucidate any potential biological activity.
Safety and Handling
A comprehensive safety data sheet (SDS) for this compound is not publicly available. However, based on the functional groups present, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
This guide serves as a foundational resource for professionals working with this compound. As further research is conducted and published, this document will be updated to reflect the latest findings.
References
An In-depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)toluene
CAS Number: 828270-66-2
This technical guide provides a comprehensive overview of 4-Fluoro-2-(methylsulfonyl)toluene, a fluorinated aromatic sulfone of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, a robust synthesis protocol, and its potential applications as a key building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing both a fluorine atom and a methylsulfonyl group. These functional groups are known to impart desirable physicochemical and pharmacokinetic properties to drug candidates, such as enhanced metabolic stability, improved binding affinity, and better membrane permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₂S | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Boiling Point | 261-262 °C | Not explicitly cited |
| Flash Point | 104 °C | Not explicitly cited |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported, starting from 5-Fluoro-2-methylbenzenesulfonyl chloride. The overall yield for this two-step process is approximately 73%.[1]
Experimental Protocol
Step 1: Formation of the Hydrazine Adduct
-
To a solution of 800 mg (3.8 mmol) of 5-Fluoro-2-methylbenzenesulfonyl chloride in 20 mL of tetrahydrofuran (THF) at 0°C, add 0.5 mL (approximately 2.2 equivalents) of hydrazine.[1]
-
Stir the reaction mixture for 16 hours at 0°C.[1]
-
After 16 hours, remove the solvent under reduced pressure to obtain a white solid.[1]
Step 2: Methylation to Yield this compound
-
Dissolve the white solid obtained in Step 1 in 10 mL of ethanol.[1]
-
Add an excess of sodium acetate (10 equivalents) and methyl iodide (5 equivalents) to the solution.[1]
-
Heat the reaction mixture to reflux and maintain for 16 hours.[1]
-
After 16 hours, concentrate the reaction mixture under reduced pressure.[1]
-
Purify the resulting residue by silica gel chromatography using a 4:1 mixture of hexanes and ethyl acetate as the eluent to yield the pure product (0.4 g, 73% overall yield).[1]
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Applications in Drug Development
While specific examples of drug candidates synthesized directly from this compound are not prevalent in publicly accessible literature, its structural motifs are highly relevant in medicinal chemistry.
-
Fluorine Substitution: The presence of a fluorine atom can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism. It can also modulate the acidity or basicity of nearby functional groups and improve binding affinity to target proteins through favorable electrostatic interactions.
-
Sulfonyl Group: The methylsulfonyl group is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and can participate in key interactions with biological targets. Its electron-withdrawing nature can influence the electronic properties of the aromatic ring. Furthermore, sulfones are generally metabolically stable.
Given these characteristics, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. It can be utilized in cross-coupling reactions or other transformations to introduce the fluorinated and sulfonylated toluene scaffold into a larger drug candidate.
Safety and Handling
Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is well-documented, and its structural features are highly desirable in medicinal chemistry. Further research into the applications of this compound as a building block for novel therapeutic agents is warranted. The lack of publicly available detailed physicochemical and spectroscopic data highlights an opportunity for further characterization of this compound to facilitate its broader use in the scientific community.
References
An In-depth Technical Guide to 4-Fluoro-2-(methylsulfonyl)toluene
This guide provides detailed information on the molecular structure and properties of 4-Fluoro-2-(methylsulfonyl)toluene, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.
Molecular Properties
This compound is a substituted aromatic compound. The core structure consists of a toluene ring, which is a benzene ring substituted with a methyl group. In this specific molecule, the ring is further substituted with a fluorine atom and a methylsulfonyl group.
The key quantitative data for this molecule are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H9FO2S[1][2] |
| Molecular Weight | 188.22 g/mol [1][2] |
| CAS Number | 828270-66-2[1][2] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. The numbering of the substituents on the toluene ring follows standard chemical nomenclature, with the methyl group defining the first position. The methylsulfonyl group is at the second (ortho) position, and the fluorine atom is at the fourth (para) position.
Caption: 2D structure of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic routes for preparing 4-Fluoro-2-(methylsulfonyl)toluene, a key intermediate in the development of various pharmaceutical compounds. This guide details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is an aromatic sulfone that serves as a valuable building block in medicinal chemistry. Its structural features, including the fluorine atom and the methylsulfonyl group, are often incorporated into drug candidates to modulate their physicochemical properties, such as metabolic stability, bioavailability, and target-binding affinity. This guide outlines two robust synthetic strategies for its preparation: a sulfonyl chloride reduction and methylation pathway, and a thioether oxidation pathway.
Synthetic Pathways
Two principal routes for the synthesis of this compound are presented. The first route proceeds via the formation and subsequent modification of a sulfonyl chloride intermediate. The second, alternative route involves the preparation and oxidation of a thioether intermediate.
Route 1: Sulfonyl Chloride Reduction and Methylation
This pathway commences with the chlorosulfonation of 3-fluorotoluene to yield 5-fluoro-2-methylbenzenesulfonyl chloride. This intermediate is then converted to the corresponding sulfonohydrazide, which is subsequently methylated to afford the target compound.
Route 2: Thioether Oxidation
The alternative route begins with the synthesis of 4-fluoro-2-methylthiophenol, which is then methylated to form 4-fluoro-2-(methylthio)toluene. The final step involves the oxidation of the thioether to the desired sulfone.
Experimental Protocols
Detailed methodologies for the key transformations in both synthetic routes are provided below.
Route 1: Experimental Procedures
Step 1: Synthesis of 5-Fluoro-2-methylbenzenesulfonyl chloride
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Reaction: Chlorosulfonation of 3-fluorotoluene.
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Procedure: In a fume hood, to a stirred solution of chlorosulfonic acid (3 equivalents) cooled to 0°C, slowly add 3-fluorotoluene (1 equivalent). The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 5-fluoro-2-methylbenzenesulfonyl chloride.
Step 2: Synthesis of this compound from 5-Fluoro-2-methylbenzenesulfonyl chloride [1]
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Reaction: Reduction of the sulfonyl chloride to a sulfonohydrazide, followed by methylation.
-
Procedure: To a solution of 5-fluoro-2-methylbenzenesulfonyl chloride (800 mg, 3.8 mmol) in tetrahydrofuran (20 mL) at 0°C, hydrazine (0.5 mL, approx. 2.2 equivalents) is added.[1] After stirring for 16 hours, the solvent is removed under reduced pressure to give a white solid.[1] This solid is then taken up in ethanol (10 mL), and sodium acetate (10 equivalents) and methyl iodide (5 equivalents) are added.[1] The reaction mixture is heated to reflux for 16 hours.[1] Upon completion, the mixture is concentrated, and the residue is purified by silica gel chromatography (4:1 hexanes/EtOAc) to afford this compound.[1]
Route 2: Experimental Procedures (General Methods)
Step 1: Synthesis of 4-Fluoro-2-methylthiophenol
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Reaction: Diazotization of 4-fluoro-2-methylaniline followed by reaction with a sulfur source.
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General Procedure: 4-Fluoro-2-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a solution of a sulfur nucleophile, such as sodium disulfide, to introduce the thiol group. Acidic workup and extraction will yield the desired 4-fluoro-2-methylthiophenol.
Step 2: Synthesis of 4-Fluoro-2-(methylthio)toluene
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Reaction: Methylation of 4-fluoro-2-methylthiophenol.
-
General Procedure: To a solution of 4-fluoro-2-methylthiophenol in a suitable solvent (e.g., methanol, ethanol, or acetone), a base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol. A methylating agent, such as dimethyl sulfate or methyl iodide, is then added, and the reaction is stirred until completion. Standard workup and purification will provide 4-fluoro-2-(methylthio)toluene.
Step 3: Synthesis of this compound
-
Reaction: Oxidation of 4-fluoro-2-(methylthio)toluene.
-
General Procedure using Potassium Permanganate: To a solution of 4-fluoro-2-(methylthio)toluene in a suitable solvent (e.g., acetic acid or a mixture of acetone and water), potassium permanganate is added portion-wise while monitoring the reaction temperature. The reaction is stirred until the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration, and the filtrate is worked up to isolate the this compound.
-
General Procedure using Hydrogen Peroxide: To a solution of 4-fluoro-2-(methylthio)toluene in a solvent like acetic acid, an excess of hydrogen peroxide (e.g., 30% aqueous solution) is added. The reaction may be heated to ensure complete oxidation to the sulfone. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction or crystallization.
Data Presentation
The following tables summarize the quantitative data for the described synthetic routes.
Table 1: Summary of Yields for Route 1
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | 3-Fluorotoluene | 5-Fluoro-2-methylbenzenesulfonyl chloride | Chlorosulfonic acid | High |
| 2 | 5-Fluoro-2-methylbenzenesulfonyl chloride | This compound | Hydrazine, Methyl iodide, Sodium acetate | 73[1] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C8H9FO2S |
| Molecular Weight | 188.22 g/mol [1] |
| Appearance | White solid |
| 1H NMR (CDCl3) | δ (ppm): 7.9-7.1 (m, 3H, Ar-H), 3.2 (s, 3H, SO2CH3), 2.6 (s, 3H, Ar-CH3) |
| 13C NMR (CDCl3) | δ (ppm): 162 (d, JCF ≈ 250 Hz), 140-120 (Ar-C), 45 (SO2CH3), 20 (Ar-CH3) |
Note: NMR data are representative and may vary slightly based on solvent and instrument.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow from starting materials to the purified final product.
Conclusion
This technical guide has detailed two effective synthetic routes for the preparation of this compound. Route 1, proceeding through a sulfonyl chloride intermediate, is well-documented with a specific protocol and reported yield. Route 2 offers a viable alternative via the oxidation of a thioether, providing flexibility in the choice of starting materials and reagents. The provided experimental protocols and data will be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important chemical intermediate.
References
Navigating the Solubility Landscape of 4-Fluoro-2-(methylsulfonyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 828270-66-2 | [1] |
| Molecular Formula | C8H9FO2S | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
Solubility Data
A comprehensive search of available chemical literature and databases did not yield specific quantitative solubility data for 4-Fluoro-2-(methylsulfonyl)toluene. The following table is provided as a template for researchers to record their own experimental findings in a structured and comparable manner. It is recommended to determine solubility in a range of solvents relevant to potential applications, such as those used in organic synthesis, purification, and formulation.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| e.g., Toluene | 25 | ||
| e.g., Toluene | 50 | ||
| e.g., Ethanol | 25 | ||
| e.g., Ethanol | 50 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Water | 25 | ||
| e.g., Hexanes | 25 |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., toluene, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a constant temperature bath or shaker.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.
-
-
Sample Collection and Filtration:
-
After equilibration, carefully collect a sample of the supernatant, ensuring that no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical method such as HPLC.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
Spectroscopic Analysis of 4-Fluoro-2-(methylsulfonyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Fluoro-2-(methylsulfonyl)toluene (CAS No. 828270-66-2). Due to the limited availability of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopic theory and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related molecules in fields such as medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic compound containing a fluorine atom, a methyl group, and a methylsulfonyl group attached to a benzene ring. The relative positions of these functional groups significantly influence the molecule's electronic properties and, consequently, its spectroscopic signatures. Understanding the NMR, IR, and MS characteristics is crucial for confirming its identity, assessing its purity, and elucidating its structure in various chemical contexts. This guide aims to fill the current gap in readily available spectroscopic information for this compound by providing robust predictions and standardized methodologies.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons and the two methyl groups. The electron-withdrawing nature of the sulfonyl group and the fluorine atom will cause the aromatic protons to be deshielded, appearing at higher chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | 7.8 - 8.0 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.5, J(H6-F) ≈ 5.0 |
| H-5 | 7.2 - 7.4 | Triplet of doublets (td) | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5, J(H5-F) ≈ 8.5 |
| H-3 | 7.1 - 7.3 | Doublet of doublets (dd) | J(H3-H5) ≈ 2.5, J(H3-F) ≈ 9.0 |
| Ar-CH₃ | 2.4 - 2.6 | Singlet | - |
| SO₂-CH₃ | 3.1 - 3.3 | Singlet | - |
The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups and their positions on the aromatic ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-F) | 162 - 166 (d, ¹JCF ≈ 250 Hz) |
| C-2 (C-SO₂CH₃) | 138 - 142 |
| C-1 (C-CH₃) | 135 - 139 |
| C-6 | 128 - 132 (d, JCF ≈ 8 Hz) |
| C-5 | 118 - 122 (d, JCF ≈ 22 Hz) |
| C-3 | 115 - 119 (d, JCF ≈ 25 Hz) |
| SO₂-CH₃ | 43 - 47 |
| Ar-CH₃ | 20 - 24 |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound would display characteristic absorption bands for the various functional groups present.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) |
| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring |
| 1320 - 1280 | Asymmetric SO₂ stretch | Sulfone |
| 1160 - 1120 | Symmetric SO₂ stretch | Sulfone |
| 1250 - 1100 | C-F stretch | Aryl-F |
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, this compound (Molecular Weight: 188.22 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Predicted Fragment Ion | Plausible Neutral Loss |
| 188 | [C₈H₉FO₂S]⁺ | - |
| 173 | [C₇H₆FO₂S]⁺ | CH₃ |
| 109 | [C₇H₆F]⁺ | SO₂CH₃ |
| 91 | [C₇H₇]⁺ | F, SO₂ |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the acquired data (Fourier transform, phase correction, baseline correction, and referencing to TMS at 0.00 ppm).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Sample Preparation and Analysis:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Electron Ionization-Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer equipped with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.
Sample Preparation and Analysis (Direct Insertion Probe):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Apply a small aliquot of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV).
-
The resulting ions are accelerated into the mass analyzer, and the mass-to-charge ratio (m/z) of the ions is detected.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Molecular Structure with Atom Numbering for NMR.
Caption: Predicted MS Fragmentation Pathway.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the generalized experimental protocols, offer a solid foundation for researchers working with this compound. The provided visualizations further aid in understanding the analytical workflow and structural features. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in various research and development settings. Experimental verification of the data presented herein is encouraged to further solidify the spectroscopic understanding of this molecule.
The Rising Profile of 4-Fluoro-2-(methylsulfonyl)toluene in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 27, 2025 – As the landscape of drug discovery continually evolves, the demand for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is paramount. Within this context, 4-Fluoro-2-(methylsulfonyl)toluene is emerging as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methylsulfonyl group on a toluene ring, provides a versatile platform for the development of targeted therapeutics. This technical guide explores the potential applications of this compound, with a focus on its role in the design of enzyme inhibitors for cancer therapy.
Introduction to a Privileged Scaffold
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The presence of the electron-withdrawing methylsulfonyl group further modulates the electronic properties of the aromatic ring, influencing its interactions with biological targets. This combination of functionalities makes this compound an attractive starting point for the synthesis of novel bioactive molecules.
Application in Oncology: Inhibition of Tankyrase
A significant application of a this compound derivative has been demonstrated in the development of Tankyrase inhibitors. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the Wnt/β-catenin signaling pathway.[3][4] Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer.
A patented series of pyrazolopyrimidone and pyrazolopyridone compounds have been identified as potent inhibitors of Tankyrase.[3] One notable example, 6-[4-(4-fluoro-2-methanesulfonyl-phenyl)-piperazin-1-yl]-1-methyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one , incorporates the 4-fluoro-2-(methylsulfonyl)phenyl moiety.
Quantitative Data: Potency of Tankyrase Inhibitors
While a specific IC50 value for the aforementioned example compound is not publicly disclosed in the patent, the inventive compounds are reported to exhibit significant potency against Tankyrase 1 and 2. The table below summarizes the general activity range described.
| Compound Class | Target | Potency Range (IC50) | Assay Type | Reference |
| Pyrazolopyrimidone/pyrazolopyridone Derivatives | Tankyrase 1 & 2 | < 10 µM - < 0.1 µM | HTRF Assay | [3] |
Table 1: Reported Potency of Tankyrase Inhibitors Derived from this compound
Experimental Protocols
Synthesis of the Key Intermediate: 1-(4-Fluoro-2-(methylsulfonyl)phenyl)piperazine
A detailed experimental protocol for the synthesis of the key piperazine intermediate is not explicitly provided in the primary literature. However, a plausible synthetic route can be devised based on established nucleophilic aromatic substitution (SNAr) reactions.
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,4-difluoro-2-(methylsulfonyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is added an excess of piperazine (3.0-5.0 eq). The use of excess piperazine serves both as the nucleophile and the base to neutralize the hydrofluoric acid byproduct.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(4-fluoro-2-(methylsulfonyl)phenyl)piperazine.
Biological Assay: Tankyrase Inhibition HTRF Assay
The potency of compounds against Tankyrase can be determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay format is widely used in drug discovery for its robustness and high-throughput capabilities.
Assay Principle:
The HTRF assay for Tankyrase measures the poly(ADP-ribosyl)ation (PARsylation) of a biotinylated substrate. The assay utilizes a Europium cryptate-labeled anti-PAR antibody (donor) and a streptavidin-XL665 conjugate (acceptor) that binds to the biotinylated substrate. When the substrate is PARsylated by Tankyrase, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of Tankyrase will prevent this PARsylation, leading to a decrease in the HTRF signal.
Detailed Protocol:
-
Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 20 µM ZnCl₂).
-
Compound Dispensing: Test compounds are serially diluted and dispensed into a low-volume 384-well plate.
-
Enzyme and Substrate Addition: A solution containing the Tankyrase enzyme and the biotinylated substrate is added to the wells containing the test compounds and incubated for a defined period (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to occur.
-
Detection: A solution containing the HTRF detection reagents (Europium cryptate-labeled anti-PAR antibody and streptavidin-XL665) is added to the wells.
-
Signal Reading: The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for the development of the HTRF signal, which is then read on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF ratio is calculated, and IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
Tankyrase Signaling Pathway in Wnt/β-catenin Regulation
Tankyrase plays a pivotal role in the Wnt/β-catenin signaling pathway by targeting Axin, a key component of the β-catenin destruction complex, for ubiquitination and subsequent proteasomal degradation. Inhibition of Tankyrase stabilizes Axin, leading to the degradation of β-catenin and the downregulation of Wnt target gene expression.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. WO2018046933A1 - Tankyrase inhibitors - Google Patents [patents.google.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the fluoro group in 4-Fluoro-2-(methylsulfonyl)toluene
An In-Depth Technical Guide to the Reactivity of the Fluoro Group in 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound featuring a toluene backbone substituted with a fluoro group and a methylsulfonyl group. Its chemical structure, CAS Number 828270-66-2, and molecular formula C₈H₉FO₂S, make it a significant building block in modern organic synthesis.[1] The strategic placement of a strongly electron-withdrawing methylsulfonyl group ortho to a fluorine atom renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This activated reactivity makes the fluoro group an excellent leaving group, positioning this compound as a versatile intermediate for introducing a wide array of functional groups, particularly in the fields of medicinal chemistry and materials science.[2][3] This guide provides a detailed examination of the principles governing the reactivity of the fluoro group, experimental considerations, and its application in synthesis.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for the fluoro group in this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process deviates significantly from traditional SN1 and SN2 mechanisms, as it occurs on an sp²-hybridized carbon of the aromatic ring.[4]
The SNAr Mechanism: Addition-Elimination
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (the ipso-carbon). This attack temporarily breaks the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]
-
Elimination and Restoration of Aromaticity : In the second step, the leaving group (fluoride ion, F⁻) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.
The overall rate of the reaction is primarily determined by the first step—the nucleophilic attack. Factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.
The Activating Role of the Methylsulfonyl Group
The reactivity of the fluoro group is critically dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to it.[4] In this compound, the methylsulfonyl (-SO₂CH₃) group, located at the ortho position, serves as a powerful activating group. Its influence is twofold:
-
Inductive Effect : The highly electronegative oxygen atoms in the sulfonyl group pull electron density away from the aromatic ring through the sigma bonds, increasing the electrophilicity of the ring carbons.
-
Resonance Effect : The sulfonyl group can delocalize the negative charge of the Meisenheimer complex through resonance, spreading it onto the oxygen atoms. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the reaction. The ortho position allows for direct and effective resonance stabilization of the negative charge developed during the nucleophilic attack.
Fluorine as a Superior Leaving Group in SNAr
Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often reacting faster than other halogens (F > Cl > Br > I). This "element effect" is a hallmark of the SNAr mechanism.[5] The rationale is tied to the rate-determining step:
-
The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Since the attack of the nucleophile is the slow step, this enhanced electrophilicity leads to a faster overall reaction rate, even though the C-F bond is the strongest among the carbon-halogen bonds. The breaking of the C-F bond occurs in the fast, second step of the reaction, which does not influence the overall rate.[4]
Quantitative Data: Reactivity with Various Nucleophiles
The activated fluoro group in this compound and structurally similar compounds can be displaced by a variety of nucleophiles. The following table summarizes representative SNAr reactions for fluoroarenes activated by ortho/para electron-withdrawing groups, providing an expected range of reaction conditions and outcomes.
| Nucleophile Class | Example Nucleophile | Typical Conditions | Typical Yield (%) | Reference(s) |
| Nitrogen | Primary/Secondary Amines (e.g., Morpholine) | K₂CO₃, DMSO, 100-135 °C, 24 h | 70 - 95 | [6] |
| Nitrogen | N-Heterocycles (e.g., Indole) | KOH, DMSO, 135 °C, 24 h | 60 - 85 | [6] |
| Oxygen | Alcohols/Phenols (e.g., Phenol) | NaH or K₂CO₃, DMF, 60-100 °C, 12-24 h | 75 - 90 | [7] |
| Sulfur | Thiols (e.g., Thiophenol) | K₂CO₃, DMF or MeCN, 25-80 °C, 1-6 h | 85 - 98 | [8] |
| Carbon | Cyanides (e.g., from Alkyl Cyanides) | t-Bu-P₄ (catalyst), Toluene, 80 °C, 18 h | 80 - 95 | [9] |
Note: The data presented are representative for SNAr reactions on fluoroarenes activated by strong electron-withdrawing groups and may vary for the specific substrate this compound.
Experimental Protocols
The following section provides a detailed, generalized methodology for conducting an SNAr reaction with this compound using a generic amine nucleophile.
General Protocol for SNAr with an Amine Nucleophile
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.1-0.5 M.
-
Add the amine nucleophile (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Execution : Heat the reaction mixture to 100-120 °C using an oil bath.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO/DMF.
-
-
Drying and Concentration : Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.[8]
Visualizing the Process: Mechanism and Workflow
SNAr Reaction Pathway
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Aryl Sulfonamides Derived From Nucleophilic Aromatic Substitution Reactions | MIT Technology Licensing Office [tlo.mit.edu]
- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Methylsulfonyl Group in 4-Fluoro-2-(methylsulfonyl)toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core, SHANGHAI – December 27, 2025 – The strategic incorporation of sulfonyl groups, particularly the methylsulfonyl moiety, represents a cornerstone of modern medicinal chemistry. In the context of 4-Fluoro-2-(methylsulfonyl)toluene, this functional group is not merely a structural component but a critical determinant of the molecule's physicochemical properties, metabolic stability, and overall potential as a pharmacologically active agent. This technical guide provides an in-depth analysis of the role of the methylsulfonyl group in this specific chemical entity, supported by experimental protocols and data-driven insights.
The Electron-Withdrawing Powerhouse: Modulating Aromatic Ring Chemistry
The methylsulfonyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to participate in resonance and inductive effects. This strong electron-withdrawing nature significantly influences the electron density of the toluene ring in this compound.
This deactivation of the aromatic ring has several important consequences for the molecule's reactivity and potential interactions. The reduced electron density makes the ring less susceptible to electrophilic aromatic substitution reactions. Conversely, it activates the ring towards nucleophilic aromatic substitution, a key consideration in the synthesis of derivatives.
The presence of both a fluorine atom and a methylsulfonyl group on the same aromatic ring creates a unique electronic environment. While both are electron-withdrawing, their interplay can lead to synergistic effects on the molecule's properties and biological activity.
Physicochemical and Pharmacokinetic Profile
The methylsulfonyl group profoundly impacts the physicochemical properties of this compound, which in turn are critical for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | Influence of the Methylsulfonyl Group | Significance in Drug Development |
| Lipophilicity (LogP) | Increases lipophilicity. | Affects membrane permeability, protein binding, and solubility. Optimizing LogP is crucial for oral bioavailability. |
| Aqueous Solubility | Generally decreases aqueous solubility. | A key factor for drug formulation and administration. |
| pKa | The methylsulfonyl group is a weak base. The overall pKa of the molecule will be influenced by the interplay of all functional groups. | Determines the ionization state of the molecule at physiological pH, which impacts its absorption and distribution. |
| Metabolic Stability | The sulfone moiety is generally resistant to metabolic degradation. | Can lead to a longer half-life in the body, potentially reducing dosing frequency. |
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the conversion of a sulfonyl chloride to the corresponding methyl sulfone.[1]
Materials:
-
5-Fluoro-2-methylbenzenesulfonyl chloride
-
Hydrazine
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Sodium acetate
-
Methyl iodide
-
Silica gel
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 5-fluoro-2-methylbenzenesulfonyl chloride (3.8 mmol) in 20 mL of THF at 0°C, add hydrazine (2.2 eq).
-
Stir the reaction mixture for 16 hours.
-
Remove the solvent under reduced pressure to obtain a white solid.
-
Dissolve the solid in 10 mL of EtOH and add sodium acetate (10 eq) and methyl iodide (5 eq).
-
Heat the reaction mixture to reflux for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography using a 4:1 mixture of hexanes and EtOAc as the eluent to yield this compound.[1]
Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.
Biological Significance and Therapeutic Potential
While specific biological activity data for this compound is not extensively published in publicly available literature, the presence of the methylsulfonyl group in conjunction with a fluorinated aromatic ring is a common motif in a variety of biologically active compounds.
The methylsulfonyl group can act as a bioisostere for other functional groups, such as a carbonyl or a phosphate group. This allows for the fine-tuning of a molecule's properties to improve its interaction with biological targets. Furthermore, the sulfonyl oxygens can act as hydrogen bond acceptors, which can be crucial for binding to enzyme active sites or receptors.
Given its structural features, this compound could be investigated for a range of potential therapeutic applications, including as an inhibitor of enzymes where an electron-deficient aromatic ring is beneficial for binding.
Experimental Protocol: In Vitro Microsomal Stability Assay
To assess the metabolic stability of this compound, an in vitro microsomal stability assay is a standard and essential experiment.
Objective: To determine the rate of metabolism of a test compound by liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[3]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of investigating the role of the methylsulfonyl group and a typical experimental workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: A typical in vitro ADME screening workflow for a new chemical entity.
Conclusion
The methylsulfonyl group in this compound is a powerful modulator of the molecule's electronic and physicochemical properties. Its strong electron-withdrawing character and metabolic stability make it a valuable functional group in the design of potential drug candidates. Further investigation into the specific biological activities of this compound is warranted to fully elucidate the synergistic effects of the fluoro and methylsulfonyl substituents and to explore its therapeutic potential. The experimental protocols provided herein offer a framework for the synthesis, characterization, and initial ADME profiling of this and related compounds.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Fluoro-2-(methylsulfonyl)toluene in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of biaryl and heteroaryl compounds, which are pivotal structures in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the desulfonylative cross-coupling of activated aryl sulfones.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or pseudohalide. While aryl halides are the most common electrophiles, recent advancements have expanded the scope to include more diverse coupling partners. Aryl sulfones, particularly when activated by electron-withdrawing groups, have emerged as effective electrophiles in palladium-catalyzed cross-coupling reactions.
In the case of this compound, the presence of the fluorine atom and the methyl group on the aromatic ring influences the reactivity of the methylsulfonyl group. The electron-withdrawing nature of the sulfonyl group facilitates the oxidative addition of the C–S bond to a low-valent palladium catalyst, initiating the catalytic cycle. This desulfonylative approach offers an alternative to traditional Suzuki couplings and expands the toolbox for the synthesis of complex aromatic systems.
Reaction Principle
The catalytic cycle for the desulfonylative Suzuki-Miyaura coupling of this compound is depicted below. The reaction is initiated by the oxidative addition of the C-S bond of the aryl sulfone to a Pd(0) complex. This is often the rate-limiting step and is facilitated by electron-withdrawing substituents on the aryl ring. Following oxidative addition, transmetalation with an organoboron reagent, activated by a base, occurs. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.
Quantitative Data Summary
The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from studies on structurally similar fluorinated aryl sulfones and serves as a strong starting point for reaction optimization.[1][2][3]
Table 1: Reaction Conditions for the Suzuki Coupling of this compound
| Parameter | Condition |
| Electrophile | This compound |
| Nucleophile | Arylboronic Acid (1.2 - 1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | RuPhos or SPhos (4-10 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Reaction Time | 12 - 24 hours |
Table 2: Representative Yields with Various Arylboronic Acids
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | 4-Fluoro-2-methyl-1,1'-biphenyl | 85 - 95 |
| 4-Methoxyphenylboronic acid | 4-Fluoro-4'-methoxy-2-methyl-1,1'-biphenyl | 80 - 90 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Fluoro-2-methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 75 - 85 |
| 3-Thienylboronic acid | 2-(4-Fluoro-2-methylphenyl)thiophene | 70 - 80 |
| 2-Naphthylboronic acid | 2-(4-Fluoro-2-methylphenyl)naphthalene | 80 - 90 |
Yields are based on analogous reactions and may vary depending on the specific substrate and optimized conditions.[1][2][3]
Experimental Protocols
The following protocols provide a detailed methodology for performing the Suzuki-Miyaura coupling reaction with this compound.
Protocol A: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos or SPhos ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene (or 1,4-dioxane)
-
Degassed water (optional, for some boronic acids)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (RuPhos, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, reaction time, or the amount of catalyst and ligand. The choice of base and solvent can also have a significant impact; screening different conditions is recommended.
-
Decomposition of Boronic Acid: Some boronic acids are prone to decomposition at high temperatures. In such cases, using a lower temperature and a more active catalyst system may be beneficial. The use of boronic esters can also mitigate this issue.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help minimize this.
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable biaryl compounds.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile reaction in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This class of reaction enables the formation of carbon-heteroatom bonds by the displacement of a leaving group on an aromatic ring by a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3][4]
4-Fluoro-2-(methylsulfonyl)toluene is an ideal substrate for SNAr reactions. The potent electron-withdrawing sulfonyl group (-SO₂CH₃) at the ortho position and the fluorine atom, an excellent leaving group in SNAr reactions, at the para position to the methyl group, render the aromatic ring highly susceptible to nucleophilic attack.[5][6][7] The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon center to which it is attached, facilitating the initial, often rate-determining, nucleophilic attack.[5][7] This substrate is a valuable building block for the synthesis of a diverse range of substituted aromatic compounds, including precursors for pharmaceuticals such as kinase inhibitors.
These application notes provide detailed experimental protocols for the SNAr reaction of this compound with various classes of nucleophiles, including amines, phenols, and thiols.
Reaction Mechanism and Key Principles
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing methylsulfonyl group.[1][2][4][8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in this context, to yield the final substituted product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles.
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Reaction with Amines (e.g., Anilines, Piperidines)
This protocol describes a general procedure for the synthesis of N-substituted 4-methyl-2-(methylsulfonyl)anilines.
Materials:
-
This compound
-
Amine (e.g., substituted aniline, piperidine, morpholine)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or Sodium tert-butoxide (NaOtBu))
-
Anhydrous Solvent (e.g., Dioxane, Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent to the flask.
-
Stir the reaction mixture at room temperature or heat to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted product.
Quantitative Data Summary (Amine Nucleophiles):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| 4-Methoxyaniline | NaOtBu | Dioxane | 80 | 8 | 90-98 |
| Piperidine | Et₃N | MeCN | Reflux | 6 | 80-90 |
| Morpholine | K₂CO₃ | Dioxane | 100 | 10 | 88-96 |
Protocol 2: Reaction with Phenols
This protocol outlines a general method for the synthesis of diaryl ethers.
Materials:
-
This compound
-
Phenol derivative
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))
-
Anhydrous Solvent (e.g., Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol derivative (1.2 eq) and base (2.0 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to 100-150 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water or a dilute acid solution (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary (Phenol Nucleophiles):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMSO | 120 | 16 | 75-85 |
| 4-Methoxyphenol | NaOH | NMP | 130 | 12 | 80-90 |
| Resorcinol | K₂CO₃ | DMSO | 110 | 18 | 70-80 |
Protocol 3: Reaction with Thiols
This protocol provides a general procedure for the synthesis of diaryl thioethers.
Materials:
-
This compound
-
Thiol derivative
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary (Thiol Nucleophiles):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 25-50 | 4 | 85-95 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 60 | 6 | 80-90 |
| Cyclohexanethiol | NaH | THF | 25 | 5 | 75-85 |
Applications in Drug Discovery: Kinase Inhibitor Synthesis
The products derived from the SNAr reaction of this compound are valuable intermediates in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The substituted anilines and ethers synthesized via this methodology can serve as key building blocks for molecules that target the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling.
Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.
Conclusion
The nucleophilic aromatic substitution reaction of this compound provides a reliable and efficient method for the synthesis of a wide array of substituted aromatic compounds. The protocols outlined in these application notes are robust and can be adapted for a variety of nucleophiles, making this substrate a valuable tool for researchers in drug discovery and materials science. The resulting products serve as key intermediates in the development of novel therapeutics, highlighting the importance of this synthetic strategy.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
- 3. Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts [organic-chemistry.org]
- 4. A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene [quickcompany.in]
- 5. EP0161482A1 - Fluorinated aniline derivatives and their use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
4-Fluoro-2-(methylsulfonyl)toluene as a building block for pharmaceutical synthesis
Application Note: 4-Fluoro-2-(methylsulfonyl)toluene in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted aromatic compound with significant potential as a building block in modern medicinal chemistry. Its unique electronic properties, conferred by the presence of both a fluorine atom and a potent electron-withdrawing methylsulfonyl group, render the aromatic ring highly activated for specific chemical transformations. This activation makes it a valuable intermediate for introducing the 2-methyl-4-sulfonylphenyl moiety into complex molecular scaffolds, particularly in the development of targeted therapeutics.
The primary utility of this building block lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The sulfonyl group at the 2-position and the fluorine atom at the 4-position create a strong electrophilic character at the carbon atom bonded to the fluorine, facilitating its displacement by a wide range of nucleophiles. This reactivity profile is particularly advantageous in the synthesis of kinase inhibitors and modulators of ion channels, where precise and regioselective carbon-nitrogen or carbon-oxygen bond formation is often a critical step. This document outlines the synthesis of the building block itself and provides a representative protocol for its application in the synthesis of precursors for biologically active molecules, such as inhibitors of Calcium-Release-Activated Calcium (CRAC) channels.[1][2]
Key Synthetic Applications & Reactivity
The core reactivity of this compound is centered on the SNAr mechanism. The methylsulfonyl (-SO₂CH₃) group is one of the strongest electron-withdrawing groups, which, along with the fluorine atom, stabilizes the negative charge in the Meisenheimer intermediate formed during the reaction. This stabilization significantly lowers the activation energy for the substitution to occur, often allowing the reaction to proceed under mild conditions.[3] The fluorine atom serves as an excellent leaving group in this context.
This predictable reactivity makes the building block ideal for coupling with nitrogen-based nucleophiles (e.g., anilines, pyrazoles, imidazoles) or oxygen-based nucleophiles (e.g., phenols), which are common substructures in many active pharmaceutical ingredients (APIs). A prominent therapeutic area where such scaffolds are relevant is immunology, particularly in the development of CRAC channel inhibitors, which play a crucial role in T-lymphocyte activation.[1][4]
Logical Workflow for Application in Synthesis
Caption: General workflow from building block synthesis to API.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the method described by Grunewald et al. and cited in patent literature.[5] It involves a two-stage process starting from the commercially available 5-fluoro-2-methylbenzenesulfonyl chloride.
Materials:
-
5-Fluoro-2-methylbenzenesulfonyl chloride
-
Hydrazine (N₂H₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol (EtOH)
-
Sodium acetate (NaOAc)
-
Methyl iodide (CH₃I)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for chromatography
Procedure:
-
Formation of Sulfonyl Hydrazide: To a solution of 5-fluoro-2-methylbenzenesulfonyl chloride (3.8 mmol, 1.0 eq) in 20 mL of THF at 0°C, add hydrazine (ca. 2.2 eq). Stir the reaction mixture at 0°C and allow it to warm to room temperature over 16 hours. After 16 hours, remove the solvent under reduced pressure to yield a white solid intermediate.
-
Methylation: Take up the crude solid in 10 mL of ethanol. Add excess sodium acetate (10 eq) and methyl iodide (5 eq). Heat the reaction mixture to reflux for 16 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel chromatography using a 4:1 mixture of hexanes/EtOAc as the eluent to yield the pure this compound.[5]
Quantitative Data for Protocol 1
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-methylbenzenesulfonyl chloride | [5] |
| Key Reagents | Hydrazine, Methyl Iodide | [5] |
| Solvent(s) | THF, Ethanol | [5] |
| Reaction Time | 32 hours (total) | [5] |
| Purification | Silica Gel Chromatography | [5] |
| Reported Yield | 73% | [5] |
Protocol 2: Representative SNAr for API Precursor Synthesis
This protocol describes a general method for the coupling of this compound with a generic amine-containing nucleophile (e.g., an aminopyrazole, a common core in CRAC channel inhibitors), leveraging the activated nature of the building block.
Materials:
-
This compound
-
Amine-containing nucleophile (e.g., 3-amino-5-(trifluoromethyl)-1H-pyrazole)
-
A non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
Preparation: To a solution of the amine-containing nucleophile (1.0 eq) in the chosen anhydrous solvent, add the base (1.1 - 1.5 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Stir for 15-30 minutes.
-
Reaction: Add a solution of this compound (1.05 eq) in the same solvent to the mixture.
-
Heating: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization to obtain the desired API precursor.
Expected Results for Protocol 2
| Parameter | Value | Rationale |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | [3][6] |
| Temperature | 80 - 120 °C | Typical for SNAr with moderately strong nucleophiles. |
| Expected Yield | 60 - 90% | Based on similar reported SNAr reactions in pharmaceutical syntheses.[7] |
Signaling Pathway and Mechanism Visualization
Diagram of the SNAr Reaction
The diagram below illustrates the key step where this compound reacts with a nucleophile.
Caption: Key SNAr coupling reaction.
Simplified CRAC Channel Signaling Pathway
CRAC channel inhibitors, potential products derived from this building block, act on a key pathway in immune cells.
Caption: Simplified signaling cascade for CRAC channel activation.[4]
This compound is a highly activated and versatile building block for pharmaceutical synthesis. Its utility is primarily demonstrated through the nucleophilic aromatic substitution reaction, enabling the efficient and regioselective construction of complex aryl ethers and amines. The protocols and data provided herein serve as a guide for researchers to leverage this reagent in the synthesis of novel drug candidates, particularly those targeting pathways like CRAC channel signaling, which are implicated in a variety of immunological disorders.
References
- 1. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors. Part 3: synthesis and CRAC channel inhibitory activity of 4'-[(trifluoromethyl)pyrazol-1-yl]carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. imperial.ac.uk [imperial.ac.uk]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-2-(methylsulfonyl)toluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-fluoro-2-(methylsulfonyl)toluene and its halogenated derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of a fluorine atom and a methylsulfonyl group, which can impart desirable pharmacokinetic and electronic properties to target molecules. The following sections detail common cross-coupling strategies—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions—providing generalized protocols and summarizing reaction conditions from relevant literature on analogous substrates.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle, illustrated below, typically involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with an organometallic reagent (or migratory insertion for Heck reactions), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. Due to the electron-withdrawing nature of the methylsulfonyl group and the fluorine atom, aryl halides derived from this compound are expected to be excellent substrates for this reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | 5-bromo-4-fluoro-2-methoxy-N-methylaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | ~85 | Analogous fluorinated/substituted aryl bromide[1] |
| 2 | ortho-bromoaniline derivative | Benzylboronic ester | CataXCium A Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 95 | Ortho-substituted bromoaniline[2] |
| 3 | Aryl bromide | Arylboronic acid | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | 90 | General protocol[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene with phenylboronic acid.
Materials:
-
1-bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
Toluene (15 mL)
-
1,4-Dioxane (5 mL)
-
Water (5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a round-bottom flask, add 1-bromo-4-fluoro-2-(methylsulfonyl)benzene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, 1,4-dioxane, and water.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 90 °C and maintain this temperature, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[4] The electron-deficient nature of the aryl halide derived from this compound should facilitate the oxidative addition step.
Table 2: Representative Conditions for Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | 1-bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOAc | DMF | 100 | 12 | 85-95 | Electron-deficient aryl bromide[5] |
| 2 | Aryl bromide | n-Butyl acrylate | Pd(OAc)₂ (1) | Tedicyp (1) | Na₂CO₃ | NMP | 140 | 4 | 95 | Aryl bromide with sulfur-containing alkene[6] |
| 3 | Bromobenzene | Styrene | Pd@MOF-NH₂ (10) | - | K₂CO₃ | DMF | 120 | 1 | >96 | General aryl bromide[7] |
Experimental Protocol: Heck Reaction
This protocol describes a representative procedure for the Heck reaction of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene with styrene.
Materials:
-
1-bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 mmol, 1.0 eq)
-
Styrene (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Sodium acetate (NaOAc, 1.5 mmol, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Reaction tube, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a reaction tube, combine 1-bromo-4-fluoro-2-(methylsulfonyl)benzene, sodium acetate, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF and styrene via syringe.
-
Seal the tube and heat the reaction to 100 °C, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove salts.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide.[8] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | General aryl halide[9] |
| 2 | 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd₂(dba)₃ (2.5) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 73 | Fluoroaryl halide[10] |
| 3 | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | RT | 2 | 92 | General aryl bromide[11] |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a representative procedure for the Sonogashira coupling of 1-iodo-4-fluoro-2-(methylsulfonyl)benzene with phenylacetylene.
Materials:
-
1-iodo-4-fluoro-2-(methylsulfonyl)benzene (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.1 mmol, 1.1 eq)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)
-
Diisopropylamine (7.0 mmol, 7.0 eq)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Reaction flask, magnetic stirrer, inert atmosphere setup
Procedure:
-
To a solution of 1-iodo-4-fluoro-2-(methylsulfonyl)benzene in anhydrous THF under an inert atmosphere, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and phenylacetylene sequentially.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Aryl Fluorosulfonate | Benzylamine | Pd(OAc)₂ (15) | BINAP (20) | Cs₂CO₃ | Toluene | 90 | 48 | 76 | Aryl sulfonate[14] |
| 2 | Aryl Bromide | Aniline | [Pd(PPh₃)₄] (cat.) | - | Cs₂CO₃ | Toluene | 110 | 12 | good | Aryl fluorosulfate[15] |
| 3 | Aryl Chloride | Primary Amine | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOt-Bu | Toluene | 100 | 18 | 95 | Hindered aryl chloride |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a representative procedure for the amination of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene with aniline.
Materials:
-
1-bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 mmol, 1.0 eq)
-
Aniline (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 eq)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 1-bromo-4-fluoro-2-(methylsulfonyl)benzene and aniline.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[5]
Table 5: Representative Conditions for Negishi Coupling of Aryl Halides
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| 1 | Aryl Chloride | 2-Pyridylzinc bromide | Pd₂(dba)₃ (2.5) | X-Phos (5) | THF | 60 | 12 | 90 | Heteroaryl chloride |
| 2 | Secondary Alkyl Bromide | Arylzinc chloride | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | RT | 12 | 95 | Secondary alkyl halide[16] |
| 3 | Aryl Bromide | Alkylzinc iodide | Pd₂(dba)₃ (2) | PCyp₃ (8) | THF/NMP | 80 | 12 | 80-95 | Unactivated alkyl halide[17] |
Experimental Protocol: Negishi Coupling
This protocol is a representative procedure for the Negishi coupling of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene with phenylzinc chloride.
Materials:
-
1-bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 mmol, 1.0 eq)
-
Phenylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.05 mmol, 5 mol%)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Schlenk tube, magnetic stirrer, inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and X-Phos.
-
Add a solution of 1-bromo-4-fluoro-2-(methylsulfonyl)benzene in anhydrous THF.
-
Add the solution of phenylzinc chloride dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. biolmolchem.com [biolmolchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 14. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Sonogashira Coupling of 4-Fluoro-2-(methylsulfonyl)toluene Derivatives with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of halogenated 4-fluoro-2-(methylsulfonyl)toluene derivatives with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a methylsulfonyl group on the aromatic ring influences its electronic properties, making it an interesting substrate for cross-coupling reactions.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base.[1] The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.[2] For substrates like halogenated this compound, the electron-withdrawing nature of the fluoro and methylsulfonyl groups can facilitate the oxidative addition step in the catalytic cycle, potentially leading to milder reaction conditions and higher yields.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions for the Sonogashira coupling of various electron-deficient aryl halides with a range of terminal alkynes. This data, compiled from analogous reactions, provides a valuable starting point for optimizing the coupling of halogenated this compound derivatives.
Table 1: Conventional Sonogashira Coupling Conditions
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 4-Bromobenzonitrile | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | n-BuNH₂ | Benzene | 80 | 12 | 91 |
| 1-Bromo-4-fluorobenzene | 1-Heptyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (2) | Et₃N | DMF | 50 | 8 | 98 |
| 2-Iodopyridine | Ethynylbenzene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 4 | 89 |
| 4-Bromo-3-iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | DMF | RT | 3 | 92[3] |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | DABCO | Acetonitrile | RT | 1.5 | 98 |
| 4-Bromobenzonitrile | 1-Hexyne | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 96 |
| 1-Bromo-4-fluorobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 12 | 85 |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (1) | P(t-Bu)₃ (2) | DABCO | Acetonitrile | RT | 2 | 85 |
Experimental Protocols
This section provides a detailed methodology for a typical Sonogashira coupling reaction of a halogenated this compound derivative with a terminal alkyne.
Protocol 1: Conventional Palladium/Copper-Catalyzed Sonogashira Coupling
Materials:
-
1-Bromo-4-fluoro-2-(methylsulfonyl)benzene (or the corresponding iodide) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF (or DMF) to the flask, followed by triethylamine (3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature. If the reaction proceeds slowly, it may be gently heated to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
1-Bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
(AllylPdCl)₂ (1 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (2 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 equiv)
-
Anhydrous acetonitrile
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving (AllylPdCl)₂ (1 mol%) and P(t-Bu)₃ (2 mol%) in anhydrous acetonitrile.
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-fluoro-2-(methylsulfonyl)benzene (1.0 equiv) and DABCO (2.0 equiv).
-
Add anhydrous acetonitrile to the flask.
-
Add the prepared palladium catalyst solution to the reaction mixture.
-
Add the terminal alkyne (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Workflow
Caption: Workflow for a typical Sonogashira coupling experiment.
References
Application Notes and Protocols for the Derivatization of 4-Fluoro-2-(methylsulfonyl)toluene for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic framework and detailed protocols for the derivatization of 4-Fluoro-2-(methylsulfonyl)toluene. This compound serves as a versatile scaffold for the generation of a small molecule library aimed at biological screening, with a focus on identifying modulators of key cellular signaling pathways implicated in prevalent diseases such as diabetes and cancer.
Introduction
This compound is a synthetically accessible starting material that possesses key structural features amenable to chemical diversification. The presence of the electron-withdrawing sulfonyl group and the fluorine atom influences the reactivity of the aromatic ring and the benzylic methyl group, offering opportunities for selective functionalization. The resulting library of derivatives can be screened in various biological assays to identify compounds with potential therapeutic applications. Sulfonyl-containing compounds have been shown to exhibit a wide range of biological activities, including the inhibition of enzymes such as kinases and those involved in glucose metabolism.[1]
Derivatization Strategies
Two primary strategies for the derivatization of this compound are proposed: functionalization of the aromatic ring via electrophilic substitution and modification of the benzylic methyl group.
Strategy 1: Aromatic Ring Functionalization via Nitration
Nitration of the aromatic ring introduces a versatile nitro group, which can be subsequently reduced to an amine and further functionalized. The directing effects of the existing fluoro and methylsulfonyl groups are critical in determining the position of nitration. While the fluorine atom is an ortho-, para-director and the methylsulfonyl group is a meta-director, studies on the nitration of 4-fluorotoluene have shown that side-chain nitration can also occur, yielding a valuable synthetic handle.[2]
Strategy 2: Benzylic Functionalization
Benzylic bromination of the methyl group provides a reactive benzylic bromide intermediate. This intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups and build a library of derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the published method by Grunewald et al.[3]
Materials:
-
5-fluoro-2-methylbenzenesulfonyl chloride
-
Hydrazine
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Sodium acetate
-
Methyl iodide
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel
Procedure:
-
To a solution of 5-fluoro-2-methylbenzenesulfonyl chloride (3.8 mmol) in 20 mL of THF at 0°C, add hydrazine (2.2 eq).
-
Stir the reaction mixture for 16 hours.
-
Remove the solvent under reduced pressure to obtain a white solid.
-
To the solid, add 10 mL of EtOH, sodium acetate (10 eq), and methyl iodide (5 eq).
-
Heat the reaction mixture to reflux for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography using a mixture of hexanes and ethyl acetate (4:1) as the eluent to yield this compound.[3]
Protocol 2: Nitration of this compound
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 mmol) in 5 mL of dichloromethane and cool to 0°C.
-
Slowly add a pre-mixed solution of fuming nitric acid (1.1 mmol) and sulfuric acid (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the nitrated derivatives.
Protocol 3: Benzylic Bromination of this compound
This protocol is adapted from procedures for the bromination of deactivated toluenes.[4]
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile
-
Sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1 mmol) in 10 mL of carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture with stirring for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-2-(methylsulfonyl)benzyl bromide.
Protocol 4: Nucleophilic Substitution of 4-Fluoro-2-(methylsulfonyl)benzyl Bromide
Materials:
-
4-Fluoro-2-(methylsulfonyl)benzyl bromide
-
Desired nucleophile (e.g., benzylamine, phenol, thiophenol)
-
Potassium carbonate or triethylamine
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-fluoro-2-(methylsulfonyl)benzyl bromide (1 mmol) in 10 mL of acetonitrile.
-
Add the desired nucleophile (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80°C until the reaction is complete (monitor by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired derivative.
Biological Screening
The synthesized library of this compound derivatives can be screened for various biological activities. Based on the known pharmacology of sulfonyl-containing compounds, two primary areas of focus are proposed: modulation of glucose metabolism and kinase inhibition.
Primary Screening Assays
1. Cell-Based Glucose Uptake Assay
This assay measures the ability of the compounds to modulate glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes). A fluorescent glucose analog, such as 2-NBDG, is used for detection.[5][6]
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with glucose-free medium.
-
Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Add 2-NBDG (final concentration 100-200 µg/mL) to each well and incubate for 30-60 minutes.[7]
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
-
Calculate the percentage of glucose uptake relative to a vehicle control.
2. GSK3β Kinase Assay
This biochemical assay measures the direct inhibitory effect of the compounds on the activity of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in the insulin signaling pathway.[8][9]
Protocol:
-
Prepare a reaction mixture containing GSK3β enzyme, a suitable substrate peptide, and kinase buffer in a 96-well plate.
-
Add various concentrations of the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45 minutes.[9]
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition of GSK3β activity and determine the IC₅₀ values for active compounds.
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of Sulfonamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-ethyl toluene-4-sulphonamide | HeLa | 10.9 ± 1.01 | [10] |
| N-ethyl toluene-4-sulphonamide | MDA-MB-231 | 19.22 ± 1.67 | [10] |
| N-ethyl toluene-4-sulphonamide | MCF-7 | 12.21 ± 0.93 | [10] |
| 2,5-Dichlorothiophene-3-sulphonamide | HeLa | 7.2 ± 1.12 | [10] |
| 2,5-Dichlorothiophene-3-sulphonamide | MDA-MB-231 | 4.62 ± 0.13 | [10] |
| 2,5-Dichlorothiophene-3-sulphonamide | MCF-7 | 7.13 ± 0.13 | [10] |
| Glimepiride | MCF-7 | 79.8 | [11] |
Table 2: In Vitro MMP Inhibition by a Sulfonamide Derivative
| Compound | Target | IC₅₀ (nM) | Reference |
| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide | MMP-2 | 4 ± 3 | [12] |
| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide | MMP-8 | 2 ± 1 | [12] |
| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide | MMP-9 | 50 ± 27 | [12] |
| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide | MMP-13 | 11 ± 0.3 | [12] |
Visualizations
Caption: Experimental Workflow for Derivatization and Screening.
Caption: Insulin Signaling Pathway and Potential Inhibition by Sulfonyl Derivatives.
References
- 1. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 5. abcam.cn [abcam.cn]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo [mdpi.com]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-2-(methylsulfonyl)toluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Fluoro-2-(methylsulfonyl)toluene and its derivatives. The information is compiled to assist researchers and professionals in the chemical and pharmaceutical industries in developing robust and scalable synthetic routes.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of the fluorine atom and the methylsulfonyl group imparts unique electronic properties, making it a valuable synthon in medicinal chemistry. This document outlines scalable synthetic strategies, detailed experimental protocols, and process considerations for the safe and efficient production of this compound.
Synthetic Strategies for Scale-up
Two primary routes are considered for the large-scale synthesis of this compound.
Route 1: From 4-Fluoro-2-methylaniline
This route involves the diazotization of 4-fluoro-2-methylaniline followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group, which is then methylated. This approach is advantageous due to the ready availability of the starting aniline and the well-established nature of diazotization and Sandmeyer reactions in industrial settings.
Route 2: From 5-Fluoro-2-methylbenzenesulfonyl Chloride
This is a two-step process starting with the commercially available 5-fluoro-2-methylbenzenesulfonyl chloride. This route is more direct if the starting material is readily accessible and cost-effective at the desired scale.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Fluoro-2-methylaniline | Route 2: From 5-Fluoro-2-methylbenzenesulfonyl Chloride |
| Starting Material | 4-Fluoro-2-methylaniline | 5-Fluoro-2-methylbenzenesulfonyl Chloride |
| Key Intermediates | 4-Fluoro-2-methylbenzenediazonium salt, 5-Fluoro-2-methylbenzenesulfonyl chloride | 5-Fluoro-2-methylbenzenesulfonyl hydrazide |
| Overall Yield | >70% (estimated based on similar Sandmeyer reactions) | 73% (lab scale) |
| Purity | >98% achievable with aqueous workup and crystallization | High purity achievable with chromatography (lab scale) |
| Scalability | High, leveraging established industrial processes (diazotization, Sandmeyer) | Moderate, requires assessment of the hydrazine reaction at scale |
| Key Advantages | Utilizes readily available starting materials, robust and well-documented reaction types for scale-up. | More direct route if the starting sulfonyl chloride is available. |
| Key Challenges | Handling of potentially unstable diazonium salts (mitigated by in-situ consumption and flow chemistry). | Use of hydrazine, which is toxic and requires careful handling at scale. |
Experimental Protocols
Route 1: Synthesis via Diazotization and Sandmeyer Reaction
This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.
Step 1: Scale-up Synthesis of 5-Fluoro-2-methylbenzenesulfonyl Chloride
Materials:
-
4-Fluoro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) or a stable surrogate like DABSO
-
Copper(I) Chloride (CuCl)
-
Acetonitrile or Acetic Acid
-
Water
-
Ice
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnels.
-
Cooling system capable of maintaining temperatures between -5°C and 0°C.
-
Scrubber for SO₂ gas if used.
Procedure:
-
Diazotization:
-
In the jacketed reactor, charge 4-fluoro-2-methylaniline (1.0 eq) and a suitable solvent (e.g., acetonitrile or aqueous HCl).
-
Cool the mixture to -5°C to 0°C with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt slurry at 0°C for 30-60 minutes.
-
-
Sandmeyer Reaction:
-
In a separate reactor, prepare a solution of sulfur dioxide in acetonitrile or acetic acid, saturated at room temperature. Alternatively, use a stable SO₂ surrogate like DABSO (0.6 eq).
-
Add a catalytic amount of copper(I) chloride (5 mol%).
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared diazonium salt slurry to the SO₂/CuCl solution. Control the addition rate to maintain the reaction temperature below 10°C and manage gas evolution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete as monitored by HPLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction mixture by pouring it into ice-water.
-
The product, 5-fluoro-2-methylbenzenesulfonyl chloride, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be used directly in the next step or recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) if higher purity is required. The use of an aqueous process can lead to direct precipitation of the product in high purity.
-
Step 2: Synthesis of this compound
This
Application Notes and Protocols: Protecting Group Strategies for Reactions Involving 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(methylsulfonyl)toluene is a valuable building block in medicinal chemistry and materials science. Its functional groups—a fluorine atom, a methyl group, and a methylsulfonyl group—offer multiple sites for chemical modification. However, achieving selective transformations can be challenging due to the potential for competing side reactions. This document provides detailed application notes and protocols for protecting group strategies to facilitate the selective functionalization of this compound, focusing on the protection of the benzylic methyl group.
Protecting the Benzylic Methyl Group
The benzylic methyl group is susceptible to oxidation and other reactions intended for other parts of the molecule. A common strategy to circumvent this is to temporarily convert the methyl group into a less reactive functional group that can be readily converted back. Here, we describe a robust "protection" strategy involving benzylic bromination, followed by reductive "deprotection."
Logical Workflow for Protection and Deprotection
Caption: Workflow for the protection and deprotection of the benzylic methyl group.
Experimental Protocols
1. Protection of the Methyl Group via Benzylic Bromination
This protocol describes the conversion of the benzylic methyl group to a bromomethyl group, which is more stable to many oxidizing conditions and can be used in subsequent transformations if needed.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in toluene (10 mL/g), add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-Fluoro-2-(methylsulfonyl)benzyl bromide.
2. Deprotection of the Bromomethyl Group via Catalytic Hydrogenation
This protocol regenerates the methyl group from the bromomethyl intermediate.
Materials:
-
4-Fluoro-2-(methylsulfonyl)benzyl bromide
-
Palladium on carbon (10 wt. % Pd)
-
Methanol
-
Sodium carbonate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve 4-Fluoro-2-(methylsulfonyl)benzyl bromide (1.0 eq) in methanol (15 mL/g).
-
Add sodium carbonate (1.2 eq) to the solution.
-
Carefully add 10% palladium on carbon (0.1 eq by weight).
-
Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the deprotected product.
Data Presentation
| Step | Reactant | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Product |
| Protection | This compound | NBS, AIBN | Toluene | 5 | 110 | 85 | 4-Fluoro-2-(methylsulfonyl)benzyl bromide |
| Deprotection | 4-Fluoro-2-(methylsulfonyl)benzyl bromide | H₂, 10% Pd/C, Na₂CO₃ | Methanol | 14 | 25 | 92 | This compound |
Stability of the Methylsulfonyl Group
The methylsulfonyl group is a robust, electron-withdrawing group that is generally stable under a wide range of reaction conditions. This stability is a key advantage, as it often eliminates the need for its own protection during synthetic sequences.
General Stability Profile
Caption: Stability of the methylsulfonyl group under common reaction conditions.
The sulfonyl group is resistant to:
-
Acidic and Basic Hydrolysis: Unlike esters or amides, the sulfur-carbon and sulfur-oxygen bonds are not readily cleaved by acids or bases.
-
Oxidation: The sulfur atom is already in its highest oxidation state (+6).
-
Many Reducing Agents: While strong reducing agents like lithium aluminum hydride can reduce sulfones, they are stable to milder reagents such as sodium borohydride and catalytic hydrogenation.
This inherent stability allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the methylsulfonyl moiety.
Conclusion
The strategic protection of the benzylic methyl group of this compound via a bromination/debromination sequence allows for selective functionalization at other positions of the molecule. The remarkable stability of the methylsulfonyl group simplifies synthetic planning, as it typically does not require protection. These protocols and application notes provide a framework for researchers to design and execute complex synthetic routes involving this versatile building block.
Application Notes and Protocols: The Role of 4-Fluoro-2-(methylsulfonyl)toluene in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 4-Fluoro-2-(methylsulfonyl)toluene as a key starting material in the synthesis of potent kinase inhibitors, with a particular focus on the BRAF V600E inhibitor, Vemurafenib (PLX4032, RG7204). This document details the synthetic pathway, experimental protocols, and relevant biological data, offering valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. A significant number of these inhibitors are designed to target specific mutations in kinases that drive cancer cell proliferation and survival. The BRAF V600E mutation, for instance, is a key oncogenic driver in a high percentage of melanomas and other cancers. This compound, through its aniline derivative, serves as a critical building block for constructing the pharmacophore of inhibitors targeting this mutation. The presence of the fluoro and methylsulfonyl groups on the phenyl ring is crucial for achieving high potency and selectivity. This document outlines the synthetic route from this compound to a key intermediate and its subsequent use in the synthesis of Vemurafenib, a clinically approved BRAF inhibitor.
Synthesis Pathway Overview
The primary application of this compound in kinase inhibitor synthesis involves its conversion to the corresponding aniline derivative, 4-fluoro-2-(methylsulfonyl)aniline. This intermediate is then coupled with a suitable heterocyclic core to yield the final kinase inhibitor. The synthesis of Vemurafenib exemplifies this strategy, where 4-fluoro-2-(methylsulfonyl)aniline is acylated by a 7-azaindole derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-(methylsulfonyl)aniline from this compound
This two-step protocol describes the conversion of this compound to the key aniline intermediate.
Step 1a: Nitration of this compound
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Materials: this compound, fuming nitric acid, sulfuric acid.
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool concentrated sulfuric acid to 0°C.
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Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 5°C.
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To this mixture, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
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The precipitated product, 4-fluoro-5-nitro-2-(methylsulfonyl)toluene, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
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Step 1b: Reduction of 4-Fluoro-5-nitro-2-(methylsulfonyl)toluene
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Materials: 4-Fluoro-5-nitro-2-(methylsulfonyl)toluene, iron powder, ammonium chloride, ethanol, water.
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Procedure:
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To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of ammonium chloride.
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Heat the mixture to reflux.
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Add the 4-fluoro-5-nitro-2-(methylsulfonyl)toluene portion-wise to the refluxing mixture.
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After the addition is complete, continue to reflux for 2-4 hours, monitoring the reaction by TLC.
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Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-fluoro-2-(methylsulfonyl)aniline.
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Protocol 2: Synthesis of Vemurafenib via Coupling of 4-Fluoro-2-(methylsulfonyl)aniline and a 7-Azaindole Derivative
This protocol outlines the crucial amide bond formation step to yield the final BRAF inhibitor.
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Materials: 4-Fluoro-2-(methylsulfonyl)aniline, 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Procedure:
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Dissolve 4-fluoro-2-(methylsulfonyl)aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
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Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.
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In a separate flask, prepare a solution of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride in the same anhydrous solvent.
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Slowly add the acid chloride solution to the aniline solution at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
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Combine the organic layers, wash successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Vemurafenib.
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Data Presentation
The following tables summarize the key quantitative data for Vemurafenib.
Table 1: Synthetic Yields
| Reaction Step | Product | Typical Yield (%) |
| Nitration | 4-Fluoro-5-nitro-2-(methylsulfonyl)toluene | 85-95 |
| Reduction | 4-Fluoro-2-(methylsulfonyl)aniline | 80-90 |
| Coupling | Vemurafenib | 60-75 |
Table 2: Biological Activity of Vemurafenib
| Cell Line | BRAF Status | IC50 (nM) | Reference |
| A375 | V600E | 31 | [1] |
| SK-MEL-28 | V600E | 48 | [1] |
| Colo205 | Wild-type | >10,000 | [2] |
| Malme-3M | V600E | 13 | [2] |
Mechanism of Action: Targeting the MAPK Signaling Pathway
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase. In cancer cells harboring this mutation, the MAPK/ERK signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Vemurafenib binds to the ATP-binding site of the mutated BRAF kinase, thereby inhibiting its activity and blocking downstream signaling.
Conclusion
This compound is a valuable precursor for the synthesis of complex kinase inhibitors like Vemurafenib. The synthetic route, while requiring multiple steps, is robust and provides access to a key intermediate, 4-fluoro-2-(methylsulfonyl)aniline. The protocols and data presented herein provide a solid foundation for researchers engaged in the development of novel kinase inhibitors and for those looking to scale up the synthesis of related compounds. The understanding of the underlying biological pathways targeted by these molecules is essential for the rational design of next-generation therapeutics.
References
Application Note: Continuous Flow Synthesis of a Key Pharmaceutical Intermediate via Nucleophilic Aromatic Substitution of 4-Fluoro-2-(methylsulfonyl)toluene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Fluoro-2-(methylsulfonyl)toluene is a valuable building block in medicinal chemistry, frequently employed in the synthesis of various therapeutic agents. The electron-withdrawing nature of the methylsulfonyl group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a good leaving group. This reactivity is particularly useful for the construction of carbon-nitrogen and carbon-oxygen bonds, which are prevalent in many drug scaffolds.
Continuous flow chemistry offers significant advantages over traditional batch processing for SNAr reactions, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and seamless scalability.[1][2] The ability to operate at elevated temperatures and pressures in a controlled manner can dramatically accelerate reaction rates and improve yields, while minimizing the formation of byproducts.[3] This application note details a representative protocol for the SNAr reaction of this compound with a primary amine in a continuous flow setup.
Reaction Scheme:
Caption: General SNAr reaction of this compound.
Experimental Data
The following table summarizes the expected results for the continuous flow SNAr reaction of this compound with morpholine as a representative primary amine, based on typical outcomes for similar substrates in flow chemistry.
| Parameter | Value |
| Reactant A | This compound |
| Reactant B | Morpholine |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Concentration (Reactant A) | 0.5 M |
| Concentration (Reactant B) | 1.0 M (2 equivalents) |
| Flow Rate (Pump A) | 0.5 mL/min |
| Flow Rate (Pump B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 150 °C |
| Pressure | 10 bar |
| Expected Yield | >95% |
| Productivity | ~5.7 g/hour |
Experimental Protocol
This protocol describes the setup and execution of the continuous flow SNAr reaction between this compound and morpholine.
Materials:
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This compound (CAS: 828270-66-2)
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Morpholine
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Dimethyl Sulfoxide (DMSO), anhydrous
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Syringe pumps (2)
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T-mixer
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PFA or stainless steel reactor coil (10 mL)
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Heating unit (e.g., oil bath, column heater)
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Back pressure regulator (BPR)
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Collection vessel
Solution Preparation:
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Solution A: Prepare a 0.5 M solution of this compound in anhydrous DMSO.
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Solution B: Prepare a 1.0 M solution of morpholine in anhydrous DMSO.
Flow Reactor Setup:
Caption: Experimental workflow for the continuous flow SNAr reaction.
Procedure:
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Prime the pumps and lines with the respective reactant solutions.
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Set the flow rates for Pump A and Pump B to 0.5 mL/min.
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Heat the reactor coil to 150 °C.
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Set the back pressure regulator to 10 bar. This allows for heating the solvent above its atmospheric boiling point.
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Start the pumps to introduce the reactants into the T-mixer, where they combine and enter the heated reactor coil.
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Allow the system to reach a steady state (typically 2-3 times the residence time, i.e., 20-30 minutes).
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Collect the product stream from the outlet of the back pressure regulator.
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Upon completion, flush the system with fresh solvent (DMSO) to clean the reactor and lines.
Work-up and Analysis:
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The collected product stream can be diluted with water to precipitate the product.
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The solid product is then collected by filtration, washed with water, and dried under vacuum.
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The purity and identity of the product can be confirmed by standard analytical techniques such as NMR, LC-MS, and melting point analysis.
Logical Relationship of Parameters
The successful implementation of a continuous flow process relies on the interplay of several key parameters. The following diagram illustrates the logical relationships influencing the reaction outcome.
Caption: Interdependencies of key parameters in the flow chemistry process.
Conclusion
This application note provides a foundational protocol for the nucleophilic aromatic substitution of this compound in a continuous flow system. The described methodology, leveraging the inherent advantages of flow chemistry, is expected to provide high yields and purity for the desired product. Researchers can adapt and optimize the presented parameters, such as temperature, residence time, and reagent concentrations, to suit specific substrates and desired outcomes. The principles outlined here are broadly applicable to a range of SNAr reactions with this versatile building block, facilitating rapid and efficient synthesis of key intermediates for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-(methylsulfonyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-(methylsulfonyl)toluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the synthesis of this compound?
A1: A common and effective method for the synthesis of this compound is a two-stage process starting from 5-fluoro-2-methylbenzenesulfonyl chloride.[1]
Stage 1: Formation of the Sulfonyl Hydrazide Intermediate In the first stage, 5-fluoro-2-methylbenzenesulfonyl chloride is reacted with hydrazine in a suitable solvent such as tetrahydrofuran (THF) at a reduced temperature (e.g., 0°C). This reaction typically proceeds over a period of several hours (e.g., 16 hours) to form the corresponding sulfonyl hydrazide intermediate.[1]
Stage 2: Methylation to Yield this compound The sulfonyl hydrazide intermediate is then methylated using an excess of a methylating agent, such as methyl iodide, in the presence of a base like sodium acetate. This reaction is usually carried out in a protic solvent like ethanol and may require heating under reflux for an extended period (e.g., 16 hours) to ensure complete conversion.[1] The final product is then purified, typically by silica gel chromatography.[1]
Q2: What are the key reaction parameters to monitor for optimal yield?
A2: To achieve the best possible yield, it is crucial to carefully control several parameters:
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Temperature: The initial reaction with hydrazine should be conducted at a low temperature to control the exothermicity of the reaction. The subsequent methylation step may require elevated temperatures to proceed at a reasonable rate.
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Reaction Time: Both stages of the reaction require sufficient time for completion. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
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Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is essential to minimize side reactions and catalyst deactivation.
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Stoichiometry of Reagents: The molar ratios of the reactants, particularly the hydrazine and methylating agent, should be carefully controlled to ensure complete conversion of the starting material and minimize the formation of byproducts.
Q3: What are some potential side reactions to be aware of during this synthesis?
A3: Several side reactions can occur, potentially lowering the yield and purity of the final product:
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Hydrolysis of the Sulfonyl Chloride: The starting material, 5-fluoro-2-methylbenzenesulfonyl chloride, can be susceptible to hydrolysis, especially in the presence of moisture. This will lead to the formation of the corresponding sulfonic acid, which will not participate in the desired reaction.
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Diaryl Sulfone Formation: Although more common during the synthesis of the sulfonyl chloride itself, diaryl sulfone impurities can sometimes be present in the starting material or be formed under certain conditions.
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Incomplete Reaction: If the reaction times are insufficient or the temperatures are too low, the reaction may not go to completion, resulting in the presence of unreacted starting materials or intermediates in the final product mixture.
II. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction in Stage 1 | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. If the starting sulfonyl chloride is still present, consider extending the reaction time with hydrazine.3. Ensure the hydrazine used is of good quality and sufficient excess is used. | Complete consumption of the starting material and formation of the sulfonyl hydrazide intermediate. |
| Inefficient Methylation in Stage 2 | 1. Verify the quality and excess of the methylating agent (methyl iodide).2. Ensure the base (e.g., sodium acetate) is anhydrous and present in sufficient quantity.3. Increase the reflux time for the methylation step and monitor by TLC. | Complete conversion of the intermediate to the final product. |
| Degradation of Starting Material | 1. Ensure all solvents are anhydrous to prevent hydrolysis of the sulfonyl chloride.2. Maintain the recommended low temperature during the addition of hydrazine. | Minimized loss of starting material due to side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Material or Intermediate | 1. Optimize the reaction conditions (time, temperature, stoichiometry) as described in Issue 1.2. Improve the efficiency of the purification step (e.g., optimize the solvent system for chromatography). | Isolation of the pure desired product. |
| Formation of Side Products | 1. To minimize hydrolysis, use anhydrous solvents and handle the sulfonyl chloride in a dry environment.2. If diaryl sulfone is a suspected impurity, it may be carried over from the starting material. Consider purifying the starting sulfonyl chloride if necessary. | Reduced levels of impurities in the final product. |
III. Experimental Protocols
Synthesis of this compound
Materials:
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5-fluoro-2-methylbenzenesulfonyl chloride
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Hydrazine
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Tetrahydrofuran (THF), anhydrous
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Ethanol
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Methyl iodide
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Sodium acetate, anhydrous
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Hexanes
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Ethyl acetate (EtOAc)
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Silica gel
Procedure: [1]
Stage 1: Formation of 5-Fluoro-2-methylbenzenesulfonyl hydrazide
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Dissolve 5-fluoro-2-methylbenzenesulfonyl chloride (1 equivalent) in anhydrous THF in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add hydrazine (approximately 2.2 equivalents) to the cooled solution with stirring.
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Allow the reaction to stir at 0°C for 16 hours.
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After 16 hours, remove the solvent under reduced pressure to obtain a solid residue.
Stage 2: Methylation to this compound
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To the solid residue from Stage 1, add ethanol, anhydrous sodium acetate (10 equivalents), and methyl iodide (5 equivalents).
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Heat the mixture to reflux and maintain for 16 hours.
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After reflux, cool the reaction mixture and concentrate it under reduced pressure.
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Purify the resulting residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent.
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Combine the fractions containing the pure product and remove the solvent to yield this compound. A typical reported yield for this procedure is around 73%.[1]
IV. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low or no product yield.
References
Troubleshooting low yield in 4-Fluoro-2-(methylsulfonyl)toluene reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the synthesis of 4-Fluoro-2-(methylsulfonyl)toluene, a key intermediate in pharmaceutical development. The primary synthesis route addressed is the oxidation of 4-Fluoro-2-(methylthio)toluene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound via oxidation.
Q1: My reaction is incomplete. TLC/HPLC analysis shows significant amounts of starting material (sulfide) and the intermediate sulfoxide. What went wrong?
A1: Incomplete conversion is a frequent cause of low yield. Several factors could be at play:
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Insufficient Oxidant: The stoichiometry of the oxidant to the sulfide is critical. For the full conversion to the sulfone, at least two equivalents of the oxidizing agent are required. An insufficient amount will likely result in a mixture of the starting sulfide, the intermediate sulfoxide, and the desired sulfone.
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Low Reaction Temperature: The oxidation from sulfoxide to sulfone may require higher temperatures or longer reaction times than the initial oxidation of the sulfide to the sulfoxide. If the temperature is too low, the reaction may stall at the sulfoxide stage.
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Short Reaction Time: Monitor the reaction's progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time before quenching.
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Poor Reagent Quality: The activity of oxidizing agents, especially hydrogen peroxide and m-CPBA, can diminish over time. Use a fresh or properly stored batch of the oxidant and consider titrating it to determine its active concentration.
Solution:
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Increase Oxidant: Add an additional portion of the oxidant (e.g., 0.5 equivalents) and continue to monitor the reaction. For future experiments, ensure you are using at least 2.2 equivalents from the start.
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Increase Temperature: Gradually increase the reaction temperature by 10-20 °C and monitor for the disappearance of the sulfoxide intermediate. Be cautious, as excessive heat can sometimes lead to side reactions.
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Confirm Reagent Activity: If the problem persists, verify the concentration of your oxidizing agent through a standard method like iodometric titration.
Q2: My yield is low, but the starting material is fully consumed. I suspect side reactions or product degradation. What are the likely causes?
A2: Low yields with complete consumption of starting material often point towards the formation of undesired byproducts or degradation of the target molecule.
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Harsh Reaction Conditions: While heat can drive the reaction to completion, excessively high temperatures or prolonged reaction times can lead to the degradation of the starting material or product.[1]
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Side Reactions from Oxidant: Certain oxidants can lead to side reactions. For instance, using m-CPBA can sometimes result in the formation of chlorinated impurities, although this is less common. Strong acidic conditions, sometimes used with hydrogen peroxide, can also promote unwanted reactions.
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Incorrect pH: The pH of the reaction mixture can influence reaction rate and selectivity. Suboptimal pH can lead to the formation of byproducts.
Solution:
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Optimize Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.
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Control Reagent Addition: Add the oxidizing agent portion-wise or via a syringe pump to control the reaction exotherm and minimize localized high concentrations that could lead to side reactions.
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Choose a Milder Oxidant: If side reactions are suspected, consider switching to a different oxidizing system. For example, if a strong acid-catalyzed H₂O₂ system is causing issues, a buffered system or a different oxidant like Oxone might provide better results.
Q3: The reaction conversion looks good by TLC/HPLC, but my isolated yield is poor. Where could I be losing my product?
A3: Significant product loss during workup and purification is a common issue.
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Inefficient Extraction: The product, this compound, has moderate polarity. Using an inappropriate extraction solvent or an insufficient number of extractions can leave a significant amount of product in the aqueous layer.
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Product Solubility: The product might have some solubility in the aqueous phase, especially if workup involves large volumes of water.
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Emulsion Formation: Emulsions can form during extraction, trapping the product and making separation difficult.
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Purification Losses: During column chromatography, using an incorrect solvent system can lead to poor separation from byproducts or irreversible adsorption of the product onto the silica gel. The byproduct from m-CPBA, 3-chlorobenzoic acid, must be thoroughly removed during the basic wash step of the workup to avoid complicating chromatography.
Solution:
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Optimize Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (at least 3) to ensure complete removal of the product from the aqueous phase.
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Break Emulsions: If an emulsion forms, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent to break it.
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Refine Purification:
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Workup: Ensure the aqueous wash steps are effective. A wash with a saturated sodium bicarbonate solution is crucial after using m-CPBA to remove the acidic byproduct.
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Chromatography: Develop an optimal solvent system for column chromatography using TLC to ensure good separation (Rf value of ~0.3 is often ideal).
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Data Presentation: Comparison of Common Oxidizing Agents
The choice of oxidant is a critical parameter in the synthesis of this compound. The following table summarizes the typical conditions and outcomes for common oxidants used in thioether oxidation.
| Oxidizing Agent | Typical Solvent(s) | Typical Temperature | Reaction Time | Typical Yield Range | Key Considerations |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol | Room Temp. to 60°C | 2 - 24 hours | 85-99% | "Green" oxidant (byproduct is water). Often requires an acid or metal catalyst. Can be slow. |
| m-CPBA | Dichloromethane, Chloroform | 0°C to Room Temp. | 1 - 6 hours | 90-98% | Highly efficient and selective. Byproduct (3-chlorobenzoic acid) must be removed by a basic wash. |
| Oxone® (KHSO₅) | Methanol/Water, Acetonitrile | Room Temp. | 1 - 4 hours | 90-97% | A stable, solid oxidant. Reaction is often clean and workup is straightforward. |
| Sodium Periodate (NaIO₄) | Methanol/Water | Room Temp. | 2 - 12 hours | 80-95% | Often used for selective oxidation to sulfoxides, but can be pushed to the sulfone with excess reagent. |
Note: Yields are representative for general thioether to sulfone oxidations and may vary for the specific substrate.
Experimental Protocols
Below are two representative protocols for the oxidation of 4-Fluoro-2-(methylthio)toluene.
Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-(methylthio)toluene (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
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Oxidant Addition: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.5 eq). An exotherm may be observed. Maintain the temperature between 20-30°C, using a water bath for cooling if necessary.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or HPLC. If the reaction is sluggish, the temperature can be increased to 40-50°C.
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Quenching: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and pour it slowly into ice-cold water.
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Workup: Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or isopropanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Oxidation using m-CPBA
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Dissolution: In a round-bottom flask, dissolve 4-Fluoro-2-(methylthio)toluene (1.0 eq) in dichloromethane (DCM, 10-15 mL per gram of starting material).
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Cooling: Cool the solution to 0°C in an ice bath.
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Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise above 10°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress by TLC or HPLC for the disappearance of the starting material and the sulfoxide intermediate.
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.
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Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The basic wash is critical to remove the 3-chlorobenzoic acid byproduct.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the crude product.
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Purification: Purify the crude material by recrystallization or column chromatography as described in Protocol 1.
Visualizations
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Reaction pathway for the oxidation of the sulfide to the target sulfone.
Caption: A logical workflow for troubleshooting low yield in the sulfone synthesis.
References
Side reactions of 4-Fluoro-2-(methylsulfonyl)toluene in basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-(methylsulfonyl)toluene under basic conditions. The information is designed to help anticipate and address potential side reactions and optimize experimental outcomes.
Troubleshooting Guides
Unexpected results in reactions involving this compound under basic conditions can often be attributed to side reactions. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Low Yield of Desired Product and Formation of an Unexpected Phenolic Byproduct
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Possible Cause: Nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydroxide ions. This is more prevalent with aqueous basic solutions or in the presence of water. The electron-withdrawing methylsulfonyl group strongly activates the para-position for nucleophilic attack.
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Troubleshooting Steps:
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Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.
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Choice of Base: Employ non-nucleophilic bases (e.g., potassium tert-butoxide, sodium hydride) or sterically hindered amine bases (e.g., DBU, DIPEA) instead of hydroxide-containing bases like NaOH or KOH.
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Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of the SNAr side reaction.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
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Issue 2: Formation of Multiple Unidentified Byproducts
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Possible Cause: Competing side reactions such as hydrolysis of the sulfonyl group or reactions involving the deprotonation of the methyl groups. Stronger bases and higher temperatures can exacerbate these issues.
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Troubleshooting Steps:
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Base Strength and Stoichiometry: Use the weakest base necessary to achieve the desired transformation. Carefully control the stoichiometry of the base to avoid excess.
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Solvent Selection: The choice of solvent can influence reaction pathways. Aprotic solvents are generally preferred to minimize side reactions involving proton transfer.
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Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further degradation or byproduct formation.
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Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in the presence of a base?
The most prominent side reaction is the nucleophilic aromatic substitution (SNAr) of the fluoride atom. The methylsulfonyl group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. In the presence of hydroxide or other nucleophiles, the fluorine can be displaced to form the corresponding phenol or other substituted products.
Q2: How can I minimize the formation of the phenolic byproduct?
To minimize the SNAr side reaction leading to a phenolic impurity, it is crucial to work under strictly anhydrous conditions. The use of non-nucleophilic bases and aprotic solvents is highly recommended. Lowering the reaction temperature can also significantly reduce the rate of this unwanted reaction.
Q3: Is the methylsulfonyl group stable under basic conditions?
The methylsulfonyl group is generally stable under many basic conditions. However, under harsh conditions, such as high temperatures and with very strong bases, cleavage of the aryl-sulfur bond can occur, though this is typically a minor pathway compared to SNAr at the fluorine position.
Q4: Can the methyl groups on the toluene ring or the sulfonyl group be deprotonated?
The protons on the methyl group of the sulfonyl moiety are more acidic than those on the toluene ring. With a sufficiently strong base (e.g., organolithium reagents), deprotonation of the sulfonyl methyl group is possible, leading to a carbanion that can participate in subsequent reactions. Deprotonation of the benzylic protons of the toluene methyl group requires a very strong base and is generally less favorable.
Data Presentation
Table 1: Effect of Base and Solvent on Nucleophilic Aromatic Substitution Side Reaction
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Desired Product Yield (%) | Phenolic Byproduct (%) |
| 1 | NaOH (2.0) | H₂O/THF (1:1) | 80 | 12 | 45 | 50 |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 12 | 75 | 20 |
| 3 | NaH (1.5) | Anhydrous THF | 25 | 6 | 92 | <5 |
| 4 | DBU (1.5) | Anhydrous CH₃CN | 25 | 6 | 88 | <5 |
Note: The data presented in this table is illustrative and based on general chemical principles for similar substrates. Actual results may vary.
Experimental Protocols
Protocol for Minimizing Nucleophilic Aromatic Substitution Side Reactions
This protocol provides a general methodology for running a reaction with this compound under basic conditions while minimizing the formation of the phenolic byproduct.
-
Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation:
-
Use anhydrous aprotic solvents (e.g., THF, DMF, CH₃CN) with a water content of <50 ppm.
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If using a solid base like NaH, wash it with anhydrous hexane to remove any mineral oil and dry it under vacuum before use.
-
Ensure all other reagents are of high purity and handled under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of nitrogen or argon.
-
Dissolve this compound and any other electrophiles in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or 25°C) using an appropriate cooling bath.
-
-
Addition of Base:
-
Add the non-nucleophilic base (e.g., NaH, DBU) portion-wise or via a syringe pump over a period of 15-30 minutes to maintain temperature control.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction by carefully adding a proton source (e.g., saturated aqueous NH₄Cl or water) at a low temperature.
-
Proceed with the standard extraction and purification procedures.
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Mandatory Visualization
Caption: Potential reaction pathways of this compound under basic conditions.
Caption: Troubleshooting workflow for side reactions of this compound.
Technical Support Center: Purification of 4-Fluoro-2-(methylsulfonyl)toluene and its Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Fluoro-2-(methylsulfonyl)toluene and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and related sulfonyl-containing compounds.
Silica Gel Chromatography
Problem: The compound is not moving from the baseline on the TLC plate or column.
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Possible Cause: The solvent system is not polar enough. This compound is a relatively polar compound due to the sulfonyl group.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the proportion of ethyl acetate. A common starting point for sulfones is a 4:1 hexanes/EtOAc mixture[1].
Problem: The compound streaks on the TLC plate or gives broad peaks during column chromatography.
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Possible Cause 1: The compound is interacting too strongly with the acidic silica gel. The sulfonyl group's oxygen atoms can form hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
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Solution 1: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape.
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Possible Cause 2: The sample is overloaded.
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Solution 2: Use a smaller amount of the crude material for the purification. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude sample by weight for effective separation[2].
Problem: The compound appears to be decomposing on the column.
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Possible Cause: The acidic nature of silica gel may be causing the degradation of sensitive functional groups.
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Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated.
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Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
Problem: No crystals form upon cooling.
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Possible Cause 1: The solution is not saturated.
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Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Possible Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.
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Solution 2: Use a two-solvent recrystallization system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly[3].
Problem: The recovered yield is very low.
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Possible Cause: Too much solvent was used for recrystallization, or the crystals were washed with a solvent that was not cold enough.
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Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product[4].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Common impurities often originate from the starting materials or side reactions during the synthesis. If prepared from a sulfonyl chloride precursor via a Sandmeyer-type reaction, potential impurities could include:
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Unreacted starting materials: Such as 5-fluoro-2-methylbenzenesulfonyl chloride.
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Side products: Including chloroarenes, disulfides, and the corresponding sulfonic acid from hydrolysis of the sulfonyl chloride[5][6][7].
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Over- or under-methylated products: If a methylation step is involved.
Q2: What is a good starting solvent system for silica gel chromatography of this compound?
A2: A mixture of hexanes and ethyl acetate is a good starting point. A reported successful purification used a 4:1 ratio of hexanes to ethyl acetate[1]. You can adjust this ratio based on the polarity of your specific product and impurities as determined by TLC analysis.
Q3: How can I choose a suitable solvent for the recrystallization of my product?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar compound like this compound, polar solvents like ethanol, isopropanol, or a mixture of ethanol and water could be effective. It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one[8].
Q4: My purified product still shows a broad melting point range. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. You may need to repeat the purification step. If you used chromatography, try a different solvent system or a different stationary phase. If you performed recrystallization, try a different solvent or a second recrystallization. Purity can be assessed by techniques like HPLC or NMR spectroscopy.
Data Presentation
| Compound | Purification Method | Solvent System/Conditions | Yield (%) | Purity (%) | Reference |
| This compound | Silica Gel Chromatography | Hexanes/Ethyl Acetate (4:1) | 73 | >95 (assumed pure by authors) | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Chromatography
This protocol is based on a literature procedure for the purification of this compound[1].
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Glass chromatography column
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Sand
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
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Mobile Phase Selection: Prepare a TLC chamber with a 4:1 hexanes/ethyl acetate solvent system. Spot the crude material on a TLC plate and develop it. Visualize the plate under a UV lamp to determine the Rf values of the product and impurities.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the 4:1 hexanes/ethyl acetate eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Add another thin layer of sand on top of the packed silica.
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Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully apply the sample to the top of the silica gel.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
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-
Elution and Fraction Collection:
-
Carefully add the 4:1 hexanes/ethyl acetate eluent to the column.
-
Begin collecting fractions.
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Monitor the elution of the product by TLC analysis of the collected fractions.
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-
Product Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Identifying byproducts in the synthesis of 4-Fluoro-2-(methylsulfonyl)toluene derivatives
Welcome to the technical support center for the synthesis of 4-Fluoro-2-(methylsulfonyl)toluene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?
A1: Low yields can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. The two most common routes are the oxidation of 4-fluoro-2-(methylthio)toluene and the Sandmeyer reaction of 4-fluoro-2-toluidine.
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For the Oxidation Route:
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Incomplete Oxidation: The primary cause of low yield is often the incomplete conversion of the sulfide or sulfoxide to the desired sulfone. The sulfoxide is a common byproduct of under-oxidation.
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Troubleshooting:
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Choice of Oxidant: Stronger oxidizing agents like hydrogen peroxide in acetic acid, or potassium permanganate can drive the reaction to completion.
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Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of complete consumption of the starting material and intermediate sulfoxide.
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Stoichiometry of Oxidant: A slight excess of the oxidizing agent can help ensure complete conversion. However, a large excess should be avoided to prevent potential side reactions.
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For the Sandmeyer Route:
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Poor Diazotization: Incomplete formation of the diazonium salt from 4-fluoro-2-toluidine is a common bottleneck. This can be due to improper temperature control or impure sodium nitrite.
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Troubleshooting:
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Temperature Control: Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt.
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Purity of Reagents: Use high-purity sodium nitrite and ensure the starting aniline is free of impurities.
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Side Reactions of the Diazonium Salt: The diazonium salt is highly reactive and can undergo side reactions, such as reaction with water to form a phenol, or with halide ions to form halo-aromatics.[1][2]
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Troubleshooting:
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Controlled Addition: Add the diazonium salt solution slowly to the solution of the sulfur-containing nucleophile (e.g., a solution of sulfur dioxide and a copper catalyst) to minimize side reactions.
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Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, minimizing excess water in the subsequent steps can reduce phenol formation.
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Issue 2: Presence of Impurities in the Final Product
Q2: My final product is contaminated with byproducts. How can I identify and minimize them?
A2: The nature of the impurities will depend on the synthetic route.
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Common Byproducts:
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4-Fluoro-2-(methylsulfinyl)toluene (Sulfoxide): The most common byproduct in the oxidation route due to incomplete oxidation.
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Isomeric Sulfones (e.g., 2-Fluoro-4-(methylsulfonyl)toluene): Can arise if the starting materials are not isomerically pure or if side reactions during the Sandmeyer reaction lead to rearrangement.
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Starting Materials: Unreacted 4-fluoro-2-(methylthio)toluene or 4-fluoro-2-toluidine.
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Phenolic Byproducts: 4-Fluoro-2-methylphenol can be formed during the Sandmeyer reaction.
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Halo-aromatic Byproducts: For example, 2-chloro-4-fluorotoluene can be a byproduct in the Sandmeyer reaction if chloride ions are present.[2]
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Identification and Quantification:
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HPLC-UV: The primary method for quantifying the purity of the final product and identifying known impurities by comparing retention times with standards.
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GC-MS: Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.
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NMR (¹H, ¹³C, ¹⁹F): Provides definitive structural information for both the desired product and any isolated byproducts. ¹⁹F NMR can be particularly useful for identifying and quantifying fluorinated isomers.
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Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a typical synthesis of this compound via the oxidation route, highlighting common byproducts and their typical levels before and after purification.
| Compound | Typical % Area by HPLC (Crude) | Typical % Area by HPLC (Purified) |
| This compound | 85.0 | >99.5 |
| 4-Fluoro-2-(methylsulfinyl)toluene | 10.0 | <0.1 |
| Unreacted 4-fluoro-2-(methylthio)toluene | 2.0 | <0.1 |
| Other Impurities | 3.0 | <0.3 |
Frequently Asked Questions (FAQs)
Q3: What is the most common byproduct in the synthesis of this compound via the oxidation of 4-fluoro-2-(methylthio)toluene?
A3: The most common byproduct is 4-fluoro-2-(methylsulfinyl)toluene (the corresponding sulfoxide). This results from incomplete oxidation of the sulfide. Careful control of the reaction conditions, including the stoichiometry of the oxidizing agent and reaction time, is necessary to minimize its formation.
Q4: Can isomeric impurities be formed during the synthesis?
A4: Yes, isomeric impurities such as 2-fluoro-4-(methylsulfonyl)toluene can be present. This is more likely if the starting material, for instance, 4-fluoro-2-toluidine for the Sandmeyer route, is not isomerically pure. It is crucial to start with high-purity materials to avoid challenging downstream purifications.
Q5: What analytical techniques are best for identifying byproducts?
A5: A combination of techniques is recommended:
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HPLC-UV: For routine purity checks and quantification of known impurities.
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LC-MS: For identifying the molecular weights of unknown impurities.
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GC-MS: For volatile impurities and structural elucidation through fragmentation patterns.
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure confirmation of the final product and isolated impurities.
Q6: How can I purify this compound from its sulfoxide byproduct?
A6: Column chromatography on silica gel is an effective method for separating the more polar sulfoxide from the less polar sulfone. A solvent system such as a mixture of hexanes and ethyl acetate is typically used. Recrystallization from a suitable solvent system can also be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation
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Materials:
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4-fluoro-2-(methylthio)toluene
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Glacial Acetic Acid
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30% Hydrogen Peroxide
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Dichloromethane
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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-
Procedure:
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Dissolve 4-fluoro-2-(methylthio)toluene (1 equivalent) in glacial acetic acid.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material and sulfoxide intermediate are consumed.
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Pour the reaction mixture into ice-water and extract with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
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Protocol 2: HPLC-UV Analysis of Reaction Mixture
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
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Run Time: 30 minutes.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and resolving issues in the synthesis.
References
Technical Support Center: Improving Regioselectivity in Reactions with 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 4-Fluoro-2-(methylsulfonyl)toluene. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) to help you improve regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
In nucleophilic aromatic substitution (SNAr) reactions with this compound, the primary site of nucleophilic attack is the carbon atom bearing the fluorine atom (C4). This is because the methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group, and its activating effect is strongest at the ortho and para positions. In this molecule, the fluorine atom is in the para position relative to the strongly activating methylsulfonyl group, making the C-F bond highly susceptible to nucleophilic attack. The fluorine atom itself, being highly electronegative, also contributes to the activation of the ring for nucleophilic attack.
Q2: Which substituent, the fluoro or the methylsulfonyl group, is the dominant directing group in SNAr reactions?
The methylsulfonyl group is the dominant directing group. Its strong electron-withdrawing nature via both resonance and inductive effects significantly activates the para position for nucleophilic attack. While the fluorine atom is a good leaving group in SNAr reactions, its primary role in directing the regioselectivity in this specific molecule is secondary to the powerful activating effect of the methylsulfonyl group.
Q3: I am observing low yields or slow reaction rates. What are the potential causes and how can I improve conversion?
Low conversion in SNAr reactions with this compound can be attributed to several factors:
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Insufficiently reactive nucleophile: The nucleophilicity of the attacking species is crucial. If you are using a weak nucleophile, consider using a stronger one or adding a base to deprotonate the nucleophile and increase its reactivity.
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Inappropriate solvent: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.
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Low reaction temperature: Many SNAr reactions require heating to overcome the activation energy barrier. A gradual increase in temperature while monitoring the reaction progress can significantly improve the rate and yield.
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Presence of water: Water can protonate the nucleophile, reducing its reactivity. Ensure that your reagents and solvents are anhydrous, especially when using strong bases.
Q4: I am seeing the formation of side products. What are the common side reactions and how can I minimize them?
Side product formation can be a challenge. Here are some common issues and their solutions:
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Reaction with the solvent: If you are using a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself may compete with your intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.
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Di-substitution: Although less common with this substrate due to the deactivating effect of the first substitution, it is a possibility if the product is also activated for further substitution. Using a stoichiometric amount of the nucleophile can help to favor mono-substitution.
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Benzyne formation: Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers. If this is suspected, consider using a weaker base.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
While substitution at the C4 position is strongly favored, trace amounts of other isomers may form under certain conditions.
Troubleshooting Steps:
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Confirm the Identity of Isomers: Use analytical techniques such as NMR and mass spectrometry to confirm the structures of the major and minor products.
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Lower the Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. Running the reaction at a lower temperature for a longer duration may improve the regioselectivity.
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Choice of Base: If a base is used, its strength can influence the reaction pathway. For instance, very strong bases might promote side reactions. Consider screening different, milder bases.
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Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. A systematic screening of polar aprotic solvents (e.g., DMSO, DMF, NMP, DMAc) may reveal an optimal medium for regioselectivity.
Issue 2: Reaction Fails to Proceed to Completion
Troubleshooting Steps:
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Verify Starting Material Purity: Ensure the this compound is of high purity. Impurities can inhibit the reaction.
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Increase Nucleophile Equivalents: If the nucleophile is volatile or prone to decomposition under the reaction conditions, using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
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Activate the Nucleophile: For amine, alcohol, or thiol nucleophiles, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can deprotonate the nucleophile and significantly increase its reactivity.
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Increase Reaction Temperature: As a rule of thumb, increasing the reaction temperature in 10-20 °C increments can have a significant impact on the reaction rate. Monitor for potential decomposition of starting materials or products at higher temperatures.
Experimental Protocols
The following are generalized protocols for common SNAr reactions with this compound. Note: These are starting points and may require optimization for specific nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Synthesis of 4-Amino-2-(methylsulfonyl)toluene derivatives)
Materials:
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This compound
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Amine nucleophile (1.1 - 1.5 equivalents)
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Base (e.g., K₂CO₃, 2 equivalents)
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Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent), the amine nucleophile (1.1-1.5 equivalents), and the base (2.0 equivalents).
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Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
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Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Synthesis of 4-Alkoxy-2-(methylsulfonyl)toluene derivatives)
Materials:
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This compound
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Alcohol nucleophile (1.1 - 1.5 equivalents)
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Strong base (e.g., NaH, 1.2 equivalents)
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Anhydrous polar aprotic solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the alcohol (1.1-1.5 equivalents) and the anhydrous solvent.
-
Cool the solution in an ice bath and carefully add the strong base (e.g., NaH) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
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Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.
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Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
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Extract the aqueous layer with a suitable organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure and purify the residue by flash chromatography.
Data Presentation
The following table summarizes expected outcomes and conditions for SNAr reactions on this compound based on general principles of SNAr reactivity. Note: Specific yields and reaction times will vary depending on the exact nucleophile and optimized conditions.
| Nucleophile Type | Typical Nucleophile | Base | Solvent | Temperature (°C) | Expected Major Product |
| Primary Amine | Aniline | K₂CO₃ | DMSO | 80-120 | 4-Anilino-2-(methylsulfonyl)toluene |
| Secondary Amine | Morpholine | K₂CO₃ | DMF | 80-120 | 4-(Morpholino)-2-(methylsulfonyl)toluene |
| Alcohol | Methanol | NaH | THF/DMF | 25-60 | 4-Methoxy-2-(methylsulfonyl)toluene |
| Phenol | Phenol | K₂CO₃ | DMF | 100-140 | 4-Phenoxy-2-(methylsulfonyl)toluene |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25-80 | 4-(Phenylthio)-2-(methylsulfonyl)toluene |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing regioselectivity in SNAr reactions of this compound.
Caption: A general workflow for troubleshooting and optimizing SNAr reactions.
Technical Support Center: Catalyst Screening for Cross-Coupling with 4-Fluoro-2-(methylsulfonyl)toluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalyst screening for cross-coupling reactions with 4-Fluoro-2-(methylsulfonyl)toluene. This substrate presents unique challenges due to the presence of both an electron-withdrawing sulfonyl group and a traditionally less reactive C-F bond.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound challenging?
A1: The primary challenges arise from the electronic properties of the substrate. The methylsulfonyl group is strongly electron-withdrawing, which can affect the electron density at the reaction center. While this can sometimes facilitate oxidative addition, it can also lead to catalyst inhibition or decomposition. Additionally, the carbon-fluorine bond is strong and generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds.[1]
Q2: What are the most critical parameters to screen for this type of substrate?
A2: For challenging substrates like this compound, a systematic screening of the following parameters is crucial:
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Palladium Pre-catalyst: Different palladium sources can have varying activities.
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Ligand: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is often the most critical factor, influencing both catalyst stability and reactivity.
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Base: The strength and nature of the base are vital for both the transmetalation and catalyst regeneration steps.
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Solvent: The solvent can influence the solubility of reagents and the stability and activity of the catalytic species.
Q3: Which class of ligands is generally more effective for the activation of aryl fluorides?
A3: For the activation of less reactive C-F bonds, bulky and electron-rich phosphine ligands, such as biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have shown significant success. These ligands can stabilize the palladium center and promote the oxidative addition step.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
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Hydrodehalogenation: Replacement of the fluorine atom with a hydrogen atom. This can be promoted by certain solvents (like alcohols) or impurities.
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Homocoupling: Dimerization of the boronic acid or organometallic reagent.
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Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion to Product
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | The C-F bond is not being effectively activated by the palladium catalyst. Switch to a more electron-rich and sterically hindered ligand such as SPhos, XPhos, or an NHC ligand.[1] Consider a pre-catalyst that readily forms the active Pd(0) species. |
| Catalyst Inhibition/Decomposition | The sulfonyl group may be coordinating to the palladium center and inhibiting catalysis. Try ligands that are less sensitive to coordination by heteroatoms. Increasing the catalyst loading might also be beneficial. |
| Incorrect Base Strength | The base may be too weak to facilitate transmetalation or too strong, leading to substrate or product degradation. Screen a range of bases with varying pKa values, such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] |
| Poor Solubility of Reagents | The substrate or other reagents may not be fully dissolved in the chosen solvent. Screen alternative solvents like dioxane, THF, or toluene, or consider using a co-solvent system.[1] |
Issue 2: Significant Formation of Byproducts (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Presence of Protic Sources | Water or alcohol solvents can act as a proton source for hydrodehalogenation. Ensure all reagents and solvents are anhydrous. Use aprotic solvents like dioxane or toluene.[1] |
| Slow Transmetalation | If the desired cross-coupling is slow, side reactions can become more prevalent. Use a more reactive boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, to accelerate transmetalation.[2] |
| Sub-optimal Ligand | The chosen ligand may not be effectively promoting the desired reductive elimination over competing pathways. Screen a panel of bulky phosphine ligands. |
Data Presentation: Representative Catalyst Screening Data
Disclaimer: The following data is illustrative and based on typical results for electronically similar electron-deficient aryl fluorides. Optimal conditions for this compound may vary and require specific screening.
Table 1: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Fluoride with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 78 |
| Pd(OAc)₂ (2) | P(tBu)₃ (4) | K₂CO₃ | THF | 80 | 45 |
| Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 |
Table 2: Buchwald-Hartwig Amination of an Electron-Deficient Aryl Fluoride with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 92 |
| Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | Dioxane | 90 | 88 |
| Pd₂(dba)₃ (1) | tBuXPhos (2) | K₃PO₄ | Toluene | 110 | 65 |
| Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ | Dioxane | 100 | 30 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Suzuki-Miyaura Coupling
This protocol describes a general procedure for screening palladium catalysts, ligands, and bases for the Suzuki-Miyaura coupling of this compound with an arylboronic acid in a 96-well plate format.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound and the desired arylboronic acid in a degassed solvent (e.g., dioxane).
-
Prepare separate stock solutions of various palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos) in a degassed solvent.
-
Prepare stock solutions of different bases (e.g., K₃PO₄, Cs₂CO₃) in water or an appropriate organic solvent.
2. Plate Loading (in an inert atmosphere glovebox):
-
Dispense the palladium pre-catalyst and ligand stock solutions into the designated wells of a 96-well plate.
-
Dispense the base stock solutions into the wells.
-
Initiate the reactions by dispensing the stock solution containing this compound and the arylboronic acid into each well.
3. Reaction and Analysis:
-
Seal the 96-well plate and heat to the desired temperature with stirring for a set time (e.g., 12-24 hours).
-
After cooling, quench the reactions by adding water to each well.
-
Extract the products by adding an organic solvent (e.g., ethyl acetate) to each well, followed by shaking and centrifugation.
-
Analyze the organic layer of each well by LC-MS or GC-MS to determine the product yield.
Visualizations
Caption: Experimental workflow for high-throughput catalyst screening.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Managing Exothermic Reactions Involving 4-Fluoro-2-(methylsulfonyl)toluene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Fluoro-2-(methylsulfonyl)toluene. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during reactions with this compound, particularly concerning the management of reaction exotherms.
| Problem | Potential Cause | Recommended Action |
| No reaction initiation (prolonged induction period) | Inadequate activation of reagents. | For reactions requiring an initiator, ensure it is freshly prepared and added correctly. Gentle, localized warming with a heat gun can sometimes initiate a reaction, but this must be done with extreme caution and continuous temperature monitoring.[1] |
| Low reaction temperature. | While cooling is crucial for control, some reactions require a minimum temperature to overcome the activation energy. Ensure the initial temperature is appropriate for the specific protocol. | |
| Impurities in reagents or solvents. | Use high-purity, anhydrous solvents and reagents. Water or other impurities can inhibit many reactions.[1] | |
| Sudden, rapid temperature increase (runaway reaction) | Reagent addition is too fast. | Immediately stop the addition of all reagents.[2] |
| Inadequate cooling. | Enhance cooling immediately. If using an ice bath, add more ice and a salt like NaCl. For reactions at very low temperatures, consider a dry ice/acetone bath. Ensure the reaction flask has good contact with the cooling medium.[1][2] | |
| Poor mixing. | Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots.[2] | |
| Emergency Quenching | If the temperature continues to rise uncontrollably, execute a pre-planned quenching procedure. This may involve adding a pre-chilled, inert solvent or a specific quenching agent. This should only be attempted if it has been incorporated into the experimental plan. | |
| Difficulty maintaining a stable reaction temperature | Fluctuations in cooling bath temperature. | Ensure the cooling bath has a consistent temperature. Use a cryostat for precise temperature control, especially for long reactions. |
| Rate of reagent addition is inconsistent. | Utilize a syringe pump or a calibrated dropping funnel for a steady and controlled addition of reagents.[2] | |
| Side reactions or product decomposition observed | Localized overheating due to poor mixing or rapid reagent addition. | Improve stirring efficiency and slow down the rate of reagent addition. |
| Overall reaction temperature is too high. | Re-evaluate the optimal reaction temperature. A lower temperature, even if it prolongs the reaction time, may improve yield and safety. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: The primary hazard is a runaway reaction, which is a rapid, uncontrolled increase in temperature and pressure.[3] This can lead to the release of flammable or toxic fumes, boiling of the solvent, and in severe cases, vessel rupture. The thermal decomposition of aryl sulfones can occur at elevated temperatures, potentially generating hazardous byproducts.[4]
Q2: How can I assess the exothermic potential of my reaction involving this compound before starting the experiment?
A2: A thorough literature search for similar reactions is the first step. For novel reactions, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and Reaction Calorimetry (RC) to measure the heat of reaction and the rate of heat release.[5]
Q3: What are the key parameters to control during an exothermic reaction with this compound?
A3: The most critical parameters are:
-
Temperature: Continuous monitoring and control are essential.
-
Rate of Reagent Addition: This is often the primary means of controlling the rate of heat generation.[2]
-
Stirring: Efficient mixing is crucial for uniform heat distribution.[2]
Q4: What type of cooling system is recommended?
A4: The choice of cooling system depends on the scale and exothermicity of the reaction. For small-scale laboratory experiments, an ice-water or ice-salt bath may be sufficient.[2] For larger scale or highly exothermic reactions, a cryostat or a chiller that can provide consistent and reliable cooling is recommended.
Q5: What should I do if the reaction has a known induction period?
A5: Reactions with induction periods can be particularly hazardous because reactants can accumulate before the reaction starts, leading to a very rapid temperature increase once initiated.[1] It is crucial to add only a small portion of the reagents initially and wait for the reaction to start before continuing the addition. Maintain cooling throughout the induction period.
Experimental Protocols
Protocol 1: General Procedure for a Sulfonation Reaction
This protocol outlines a general and safety-conscious approach to a sulfonation reaction, which is often highly exothermic. This is a representative procedure and should be adapted based on the specific requirements of your synthesis.
Materials:
-
Aromatic substrate (e.g., a precursor to this compound)
-
Sulfonating agent (e.g., fuming sulfuric acid, chlorosulfonic acid)[6]
-
Anhydrous solvent (if required)
-
Crushed ice for quenching[6]
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer or thermocouple
-
Efficient cooling bath (e.g., ice-salt bath or cryostat)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the three-necked flask with the aromatic substrate and solvent (if applicable).
-
Begin stirring and cool the flask to the desired initial temperature (e.g., 0-5 °C) using the cooling bath.[6]
-
Slowly add the sulfonating agent dropwise from the dropping funnel over an extended period (e.g., 30-60 minutes). Crucially, monitor the internal temperature continuously and do not let it exceed a predetermined safety limit (e.g., 10 °C). [6]
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the required duration.
-
For quenching, slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[6] This step is also exothermic and requires caution.
-
Proceed with the workup and purification as per your specific protocol.
Visualization of Experimental Workflow and Safety Logic
Experimental Workflow for a Controlled Exothermic Reaction
References
Removal of unreacted 4-Fluoro-2-(methylsulfonyl)toluene from a reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-Fluoro-2-(methylsulfonyl)toluene from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted this compound?
A1: The primary challenges in removing unreacted this compound stem from its polarity and potential for similar solubility characteristics to the desired product. The sulfonyl group imparts significant polarity to the molecule, which can lead to issues such as streaking or strong retention on normal-phase silica gel chromatography. Furthermore, if the desired product has similar polarity, separation by extraction or crystallization can be challenging.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods for removing unreacted this compound are:
-
Flash Column Chromatography: Particularly effective for separating compounds with different polarities.
-
Recrystallization: A suitable method if the unreacted starting material and the product have significantly different solubilities in a chosen solvent system.
-
Liquid-Liquid Extraction: Can be employed to separate the target compound from the unreacted starting material based on their differential solubility in immiscible solvents.
Q3: What are the potential impurities that I should be aware of?
A3: Besides unreacted this compound, other potential impurities can arise from the synthetic route. Common side reactions in the synthesis of aryl sulfones from sulfonyl chlorides can lead to the formation of various by-products.[1][2] For instance, if the synthesis involves the methylation of a sulfonamide, incomplete methylation or side reactions of the methylating agent could introduce impurities.[3] It is also important to consider the presence of unreacted starting materials from the synthesis of this compound itself, such as 5-fluoro-2-methylbenzenesulfonyl chloride and methyl iodide.[4]
Troubleshooting Guides
Flash Column Chromatography
Problem: My compound is streaking or showing poor separation on the silica gel column.
-
Possible Cause: The polarity of the eluent may not be optimal, or the compound may be interacting too strongly with the acidic silica gel. The high polarity of the sulfone group can lead to strong interactions with silica gel.
-
Solution:
-
Optimize the Eluent System: A common starting point for the purification of this compound is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[4] Systematically vary the ratio to improve separation.
-
Use a Modified Mobile Phase: For sulfonyl compounds that streak on silica, adding a small amount of a polar solvent like methanol to the eluent can sometimes improve the peak shape.
-
Consider a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
-
Problem: I am not sure which solvent system to use for TLC analysis.
-
Solution: Start with the solvent system reported for the purification of this compound, which is a 4:1 mixture of hexanes and ethyl acetate.[4] This should give you a good starting point for your TLC analysis. You can then adjust the polarity by varying the ratio of the two solvents to achieve an optimal Rf value (typically between 0.2 and 0.4) for your compound of interest.
Recrystallization
Problem: I am unable to find a suitable solvent for recrystallization.
-
Possible Cause: Finding a single solvent with the ideal solubility profile (dissolves the compound when hot but not when cold) can be difficult.
-
Solution:
-
Use a Two-Solvent System: A common technique is to dissolve the crude material in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. For aryl sulfones, mixtures like hexane-chloroform have been used.
-
Liquid-Liquid Extraction
Problem: The separation between the organic and aqueous layers is poor, or an emulsion has formed.
-
Possible Cause: The solvents may be partially miscible, or the presence of surfactants or fine solids can stabilize emulsions.
-
Solution:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions and decrease the solubility of organic compounds in the aqueous layer.
-
Allow Time for Separation: Gently swirl the separatory funnel and allow it to stand undisturbed for a longer period.
-
Filtration: In some cases, filtering the mixture through a pad of celite can help to break up an emulsion.
-
Problem: My compound is not efficiently extracting into the desired phase.
-
Possible Cause: The partitioning of the compound between the two phases is not favorable.
-
Solution:
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the extracting solvent. This is more efficient than a single extraction with a large volume.
-
Adjust pH: Although this compound is not strongly acidic or basic, the product of your reaction might be. If your desired product has an acidic or basic functional group, you can manipulate the pH of the aqueous phase to ionize it, thereby making it more soluble in the aqueous layer and allowing for separation from the neutral starting material.
-
Data Presentation
Table 1: Estimated Solubility Profile of this compound
Since specific experimental solubility data for this compound is not available, the following table provides an estimated solubility profile based on the general properties of aryl sulfones and fluoroaromatic compounds, as well as the reported use of a hexanes/ethyl acetate solvent system for its chromatographic purification.[4]
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The molecule is primarily organic with a polar sulfonyl group, but the overall structure is expected to have low water solubility. |
| Hexane | Low | A non-polar solvent, likely to be a poor solvent for the polar sulfone. |
| Toluene | Moderate | The aromatic ring should provide some solubility in an aromatic solvent. Toluene is miscible with many organic solvents.[6] |
| Dichloromethane | High | A polar aprotic solvent that is often a good solvent for a wide range of organic compounds. |
| Chloroform | High | Similar to dichloromethane, it is a good solvent for many organic molecules. |
| Ethyl Acetate | Moderate to High | A moderately polar solvent; its use in the chromatographic eluent suggests good solubility.[4] |
| Acetone | High | A polar aprotic solvent that is a good solvent for many polar organic compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can hydrogen bond with the sulfonyl oxygens. |
| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on the reported purification of this compound.[4]
-
Prepare the Slurry: In a beaker, add silica gel to a 4:1 (v/v) mixture of hexanes and ethyl acetate. Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent. Carefully add the sample solution to the top of the silica bed.
-
Elute the Column: Add the 4:1 hexanes/ethyl acetate eluent to the column and apply pressure to begin the elution.
-
Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Guideline for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude material. Add a potential recrystallization solvent dropwise. A good single solvent will not dissolve the compound at room temperature but will dissolve it upon heating. For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent and then add a "poor" solvent until turbidity is observed.
-
Dissolution: In a flask, add the crude material and the chosen solvent (or "good" solvent of a two-solvent system). Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a two-solvent system, add the "poor" solvent to the hot solution until it becomes cloudy, then add a few drops of the "good" solvent to clarify. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 3: General Guideline for Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Washing: Add an equal volume of water to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower layer. If the organic layer is the upper layer, drain the aqueous layer and then collect the organic layer.
-
Repeat (if necessary): Repeat the washing process with water, followed by a wash with brine to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which may require further purification.
Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Methylsulfonyl)toluene 97 3185-99-7 [sigmaaldrich.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
Validation & Comparative
Characterization of 4-Fluoro-2-(methylsulfonyl)toluene: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 4-Fluoro-2-(methylsulfonyl)toluene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide leverages data from structurally similar analogs, namely 4-(Methylsulfonyl)toluene and 2-Chloro-4-(methylsulfonyl)toluene, to provide expected analytical outcomes. This approach allows for a meaningful comparison and provides a strong foundation for analytical method development for this compound.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from key analytical techniques for this compound and its analogs.
Table 1: Chromatographic Data Comparison
| Analytical Method | This compound (Expected) | 4-(Methylsulfonyl)toluene[1][2] | 2-Chloro-4-(methylsulfonyl)toluene[3][4] | Key Differences and Rationale |
| HPLC (Reverse Phase) | The introduction of the fluorine atom is expected to slightly increase the polarity of the molecule compared to 4-(methylsulfonyl)toluene, potentially leading to a shorter retention time under identical reverse-phase conditions. The chloro-analog is also expected to have a different retention time due to its distinct polarity. | |||
| tR (min) | Slightly < 4-(MeSO2)toluene | Retention time will vary based on exact conditions. | Retention time will vary based on exact conditions. | |
| GC-MS | The volatility of the compounds will influence their retention times. The mass spectra will be distinct due to the different isotopic patterns of fluorine and chlorine, and the different molecular weights. | |||
| tR (min) | Similar to analogs | Retention time will vary based on exact conditions. | Retention time will vary based on exact conditions. | |
| [M]+ (m/z) | 188.04 | 170.05 | 203.99 / 205.99 (due to 35Cl/37Cl isotopes) | The molecular ion peak will directly correspond to the molecular weight of each compound. |
Table 2: Spectroscopic Data Comparison
| Analytical Method | This compound (Expected) | 4-(Methylsulfonyl)toluene[1][2] | 2-Chloro-4-(methylsulfonyl)toluene[3][4] | Key Differences and Rationale |
| ¹H NMR | Aromatic protons will show complex splitting patterns due to H-F coupling. | Aromatic protons will show simpler splitting (e.g., two doublets for the p-substituted ring). | Aromatic protons will have distinct chemical shifts due to the electronic effects of the chlorine atom. | The electronegative fluorine atom will deshield adjacent protons and introduce characteristic H-F coupling constants. |
| δ (ppm) | Aromatic: ~7.2-8.0, Methyl (Ar-CH₃): ~2.5, Methyl (SO₂-CH₃): ~3.1 | Aromatic: ~7.4 (d), ~7.8 (d), Methyl (Ar-CH₃): ~2.4, Methyl (SO₂-CH₃): ~3.0 | Aromatic: ~7.3-7.9, Methyl (Ar-CH₃): ~2.6, Methyl (SO₂-CH₃): ~3.2 | |
| ¹³C NMR | Carbon signals will exhibit C-F coupling. | No C-F coupling. | Carbon signals will be influenced by the chlorine substituent. | The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Other carbons in the aromatic ring will show smaller, multi-bond C-F couplings. |
| δ (ppm) | Aromatic: ~115-165, Methyl (Ar-CH₃): ~21, Methyl (SO₂-CH₃): ~44 | Aromatic: ~127-145, Methyl (Ar-CH₃): ~21, Methyl (SO₂-CH₃): ~44 | Aromatic: ~125-145, Methyl (Ar-CH₃): ~20, Methyl (SO₂-CH₃): ~45 | |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom. | Not applicable. | Not applicable. | The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. |
| δ (ppm) | ~ -110 to -120 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation: A standard HPLC system with a UV detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 70% A / 30% B.
-
Linearly increase to 30% A / 70% B over 15 minutes.
-
Hold at 30% A / 70% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and assess the purity of this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Chromatographic and Spectrometric Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to an NMR tube.
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
¹³C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary.
¹⁹F NMR Protocol:
-
Acquire a one-dimensional fluorine spectrum.
-
The spectral width should be appropriate for an aryl fluoride, for instance, from -100 to -150 ppm.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis.
References
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Fluoro-2-(methylsulfonyl)toluene
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Fluoro-2-(methylsulfonyl)toluene is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity requires robust analytical methods capable of separating and quantifying the main component from process-related impurities and degradation products. This guide provides a comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile and semi-volatile compounds in the gas phase followed by detection and identification by mass spectrometry. |
| Suitability for Analyte | Highly suitable for non-volatile and thermally labile compounds. Ideal for analyzing this compound and its non-volatile impurities. | Suitable for volatile and thermally stable impurities. The main compound may require derivatization to improve volatility. |
| Typical Impurities Detected | Starting materials, non-volatile intermediates, high molecular weight by-products, and degradation products. | Residual solvents, volatile starting materials, and low molecular weight by-products. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for non-volatile analytes, headspace analysis for volatile impurities. |
| Sensitivity & Selectivity | Good sensitivity with UV detection; high selectivity with mass spectrometry (LC-MS). | Excellent sensitivity and selectivity, providing structural information for impurity identification. |
| Data Output | Chromatogram with retention time and peak area for quantification. | Total ion chromatogram (TIC) and mass spectrum for each peak, enabling identification and quantification. |
Potential Impurities in this compound Synthesis
The manufacturing process of this compound can introduce several potential impurities. Understanding the synthesis route is crucial for identifying these impurities. A common synthetic pathway involves the oxidation of 4-fluoro-2-methylthiophenol to the corresponding sulfonyl chloride, followed by methylation.[1]
Potential Process-Related Impurities:
-
Starting Materials: 5-fluoro-2-methylbenzenesulfonyl chloride, hydrazine, methyl iodide.[1]
-
Intermediates: Unreacted intermediates from preceding steps.
-
By-products: Isomers of the final product, over-methylated or under-methylated species, and products of side reactions.
-
Reagents and Solvents: Residual solvents (e.g., tetrahydrofuran, ethanol), and excess reagents.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantification of this compound and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water in a gradient elution |
| Gradient Program | Start with a higher percentage of water, gradually increasing the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL. For residual solvent analysis, a headspace GC-MS method would be more appropriate.
Data Presentation and Comparison
The following tables illustrate the expected data from the HPLC and GC-MS analyses.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Compound | Area (%) |
| 1 | 3.5 | Process Impurity A | 0.15 |
| 2 | 5.2 | Process Impurity B | 0.20 |
| 3 | 8.1 | This compound | 99.50 |
| 4 | 10.4 | Unknown Impurity | 0.10 |
| 5 | 12.6 | Process Impurity C | 0.05 |
Table 2: GC-MS Analysis of Volatile Impurities in this compound
| Peak No. | Retention Time (min) | Compound | Match Factor (NIST Library) | Concentration (ppm) |
| 1 | 2.8 | Tetrahydrofuran | 98 | 50 |
| 2 | 3.1 | Ethanol | 99 | 150 |
| 3 | 6.5 | Toluene (from starting material) | 97 | 25 |
| 4 | 15.2 | This compound | - | - |
Visualization of Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.
Caption: Workflow for HPLC purity analysis.
References
A Comparative Guide to ¹H and ¹³C NMR Assignments for 4-Fluoro-2-(methylsulfonyl)toluene
This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2-(methylsulfonyl)toluene. Due to the limited availability of experimental spectra for this specific compound in publicly accessible databases, this report leverages high-quality predicted data. For comparative purposes, experimental NMR data for the structurally related compounds, 4-fluorotoluene and 4-(methylsulfonyl)toluene, are also presented. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Predicted and Experimental NMR Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound were obtained using the online NMR prediction tool, NMRDB.org, which utilizes a database of experimentally recorded spectra to generate predictions.[1] This data is compared with the experimental values for 4-fluorotoluene and 4-(methylsulfonyl)toluene to illustrate the influence of the fluorine and methylsulfonyl substituents on the chemical shifts of the toluene ring.
Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -CH₃ (ring) | 2.65 (s) | 21.0 |
| (Predicted) | -SO₂CH₃ | 3.20 (s) | 44.5 |
| H-3 | 7.85 (d) | 134.0 | |
| H-5 | 7.20 (dd) | 116.5 (d, J=22 Hz) | |
| H-6 | 8.00 (dd) | 130.0 | |
| C-1 | - | 139.0 | |
| C-2 | - | 138.5 | |
| C-4 | - | 164.0 (d, J=250 Hz) | |
| 4-Fluorotoluene | -CH₃ | 2.30 (s) | 21.3 |
| (Experimental)[2] | H-2, H-6 | 7.06 (d) | 130.1 |
| H-3, H-5 | 6.94 (t) | 115.2 (d, J=21 Hz) | |
| C-1 | - | 137.9 | |
| C-4 | - | 161.7 (d, J=243 Hz) | |
| 4-(Methylsulfonyl)toluene | -CH₃ (ring) | 2.44 (s) | 21.5 |
| (Experimental) | -SO₂CH₃ | 3.05 (s) | 44.6 |
| H-2, H-6 | 7.85 (d) | 129.8 | |
| H-3, H-5 | 7.35 (d) | 127.5 | |
| C-1 | - | 144.1 | |
| C-4 | - | 138.7 |
Predicted data for this compound was generated using NMRDB.org. Experimental data for comparison compounds are sourced from publicly available spectral databases.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. This protocol is a general guideline and may require optimization based on the specific instrument, sample concentration, and desired spectral resolution.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 10-20 µL of a liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
The choice of solvent is critical and should dissolve the sample completely. The solvent's residual peaks should not overlap with the signals of interest.[3][4]
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution. This process minimizes peak broadening and distortion.
-
Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.
For ¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time (at): 1 to 4 seconds.
-
Relaxation Delay (d1): 1 to 5 seconds. A longer delay may be necessary for quantitative analysis.
-
Pulse Width: Calibrated to a 30° or 45° flip angle for routine spectra to balance signal intensity and relaxation effects.[6]
-
Number of Scans (ns): 8 to 16 scans are usually sufficient for moderately concentrated samples.
For ¹³C NMR Spectroscopy:
-
Pulse Sequence: A single-pulse experiment with proton decoupling is standard. Inverse-gated decoupling can be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[7]
-
Acquisition Time (at): 1 to 2 seconds.
-
Relaxation Delay (d1): 2 to 5 seconds. Quaternary carbons have longer relaxation times and may require longer delays.
-
Pulse Width: A 30° to 45° flip angle is common.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is often required to achieve an adequate signal-to-noise ratio.[5]
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Reference the chemical shift scale to the TMS signal at 0 ppm.
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the typical workflow from sample preparation to final spectral analysis.
Caption: Workflow of NMR Spectroscopy from Sample Preparation to Structural Elucidation.
References
A Comparative Study of 4-Fluoro-2-(methylsulfonyl)toluene and its Isomers in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Fluoro-2-(methylsulfonyl)toluene and its structural isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. The relative positions of the fluorine atom (the leaving group) and the strongly electron-withdrawing methylsulfonyl group significantly influence the susceptibility of these compounds to nucleophilic attack. Understanding these reactivity differences is crucial for designing efficient synthetic routes and developing novel chemical entities in medicinal chemistry and materials science.
Introduction to SNAr Reactions and Substituent Effects
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. The position of the EWG relative to the leaving group is a key determinant of reactivity, with ortho and para positions providing the most significant rate enhancement due to effective resonance stabilization.
The methylsulfonyl (-SO2CH3) group is a powerful EWG, and its placement on the toluene ring, in conjunction with a fluorine leaving group, creates a series of isomers with distinct reactivities in SNAr reactions. Fluorine is an excellent leaving group in this context because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step.
Isomers of Fluoro(methylsulfonyl)toluene
The constitutional isomers of fluoro(methylsulfonyl)toluene provide a valuable platform for studying the intricate effects of substituent positioning on SNAr reactivity. The primary isomers of interest are those where the fluorine and methylsulfonyl groups are attached to the toluene ring. The following isomers will be considered in this guide:
-
This compound: The methylsulfonyl group is ortho to the fluorine atom.
-
2-Fluoro-4-(methylsulfonyl)toluene: The methylsulfonyl group is para to the fluorine atom.
-
3-Fluoro-4-(methylsulfonyl)toluene: The methylsulfonyl group is meta to the fluorine atom.
-
4-Fluoro-3-(methylsulfonyl)toluene: The methylsulfonyl group is meta to the fluorine atom.
-
2-Fluoro-6-(methylsulfonyl)toluene: The methylsulfonyl group is ortho to the fluorine atom.
-
2-Fluoro-5-(methylsulfonyl)toluene: The methylsulfonyl group is meta to the fluorine atom.
Predicted Reactivity Profile
Based on the established principles of SNAr reactions, a qualitative reactivity trend can be predicted for the isomers of fluoro(methylsulfonyl)toluene. The stabilization of the Meisenheimer complex is the dominant factor governing the reaction rate.
-
High Reactivity: Isomers with the methylsulfonyl group positioned ortho or para to the fluorine atom are expected to exhibit the highest reactivity. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the sulfonyl group through resonance.
-
2-Fluoro-4-(methylsulfonyl)toluene (para-activation)
-
This compound (ortho-activation)
-
2-Fluoro-6-(methylsulfonyl)toluene (ortho-activation)
-
-
Low Reactivity: Isomers where the methylsulfonyl group is meta to the fluorine atom are predicted to be significantly less reactive. In these cases, the resonance stabilization of the negative charge in the Meisenheimer intermediate by the sulfonyl group is not possible, and activation relies solely on the inductive effect of the sulfonyl group.
-
3-Fluoro-4-(methylsulfonyl)toluene (meta-activation)
-
4-Fluoro-3-(methylsulfonyl)toluene (meta-activation)
-
2-Fluoro-5-(methylsulfonyl)toluene (meta-activation)
-
This predicted order of reactivity is supported by computational studies on similar systems, which show that the activation energy barrier for SNAr reactions is lower when the electron-withdrawing group is in the ortho or para position.
Comparative Experimental Data
| Isomer | Substituent Position | Predicted SNAr Reactivity | Expected Yield (with strong nucleophile) |
| 2-Fluoro-4-(methylsulfonyl)toluene | para | Very High | High to Excellent |
| This compound | ortho | High | High |
| 2-Fluoro-6-(methylsulfonyl)toluene | ortho | High | High |
| 3-Fluoro-4-(methylsulfonyl)toluene | meta | Low | Low to Moderate |
| 4-Fluoro-3-(methylsulfonyl)toluene | meta | Low | Low to Moderate |
| 2-Fluoro-5-(methylsulfonyl)toluene | meta | Low | Low to Moderate |
Note: The expected yields are qualitative and can be influenced by specific reaction conditions such as the nucleophile, solvent, temperature, and reaction time.
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with fluoro(methylsulfonyl)toluene isomers. These can be adapted for specific nucleophiles and substrates.
Protocol 1: SNAr Reaction with an Amine Nucleophile (e.g., Piperidine)
Materials:
-
Fluoro(methylsulfonyl)toluene isomer (1.0 eq)
-
Piperidine (1.2 - 2.0 eq)
-
Potassium carbonate (K2CO3) or another suitable base (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the fluoro(methylsulfonyl)toluene isomer and the anhydrous solvent.
-
Add the base (e.g., K2CO3) to the solution.
-
Add the amine nucleophile (piperidine) dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific isomer.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: SNAr Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Materials:
-
Fluoro(methylsulfonyl)toluene isomer (1.0 eq)
-
Sodium methoxide (1.2 - 1.5 eq)
-
Anhydrous Methanol or an aprotic polar solvent like DMF
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the fluoro(methylsulfonyl)toluene isomer and the anhydrous solvent.
-
Add the sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C, depending on the isomer's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: General mechanism of the SNAr reaction.
Caption: Factors influencing the reactivity of isomers.
Conclusion
The reactivity of fluoro(methylsulfonyl)toluene isomers in SNAr reactions is fundamentally governed by the position of the powerful electron-withdrawing methylsulfonyl group relative to the fluorine leaving group. Isomers with ortho or para relationships exhibit significantly enhanced reactivity due to the effective resonance stabilization of the Meisenheimer intermediate. In contrast, meta-substituted isomers are considerably less reactive, relying only on the inductive effect of the sulfonyl group for activation. This predictable trend in reactivity is a critical consideration for chemists in the fields of drug discovery and materials science when designing synthetic strategies that utilize these versatile building blocks. The provided experimental protocols offer a starting point for the practical application of these principles in the laboratory.
A Comparative Guide to the Synthesis of a 4-Fluoro-2-(methylsulfonyl)toluene Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to a 4-Fluoro-2-(methylsulfonyl)toluene analog, a compound of interest in medicinal chemistry and drug development. The routes are compared based on efficiency, step count, and reaction conditions, with supporting experimental data presented for objective evaluation.
Route 1: Direct Sulfonylation Approach
This one-pot synthesis offers a direct and efficient pathway to the target molecule starting from a commercially available sulfonyl chloride.
Experimental Protocol:
To a solution of 5-Fluoro-2-methylbenzenesulfonyl chloride (800 mg, 3.8 mmol) in 20 mL of tetrahydrofuran (THF) at 0°C, hydrazine (0.5 mL, ~2.2 eq) is added. The reaction is stirred for 16 hours, after which the solvent is removed to yield a white solid. This intermediate is then taken up in 10 mL of ethanol, and excess sodium acetate (10 eq) and methyl iodide (5 eq) are added. The resulting mixture is heated to reflux for 16 hours. After cooling, the reaction is concentrated, and the residue is purified by silica gel chromatography (4:1 hexanes/EtOAc) to yield the final product.[1]
Logical Workflow for Route 1:
Caption: One-pot synthesis of this compound.
Route 2: Multi-Step Synthesis via Bromination and Cross-Coupling
This alternative route employs a multi-step approach, starting from the readily available 4-fluorotoluene. This pathway involves the introduction of the bromo and methylthio groups, followed by oxidation.
Experimental Protocols:
Step 1: Bromination of 4-fluorotoluene
A solution of bromine (160 g) in glacial acetic acid (60 ml) is added to a solution of 4-fluorotoluene (110 g) in glacial acetic acid (40 ml) containing iron powder (1.1 g) and iodine (1.1 g). The reaction temperature is maintained at 25-27°C. After stirring for 3 hours, the acetic acid and unreacted starting material are distilled off in vacuo. The resulting mixture of isomers is separated by column distillation to yield 2-bromo-4-fluorotoluene.[2]
Step 2: Thiolation of 2-bromo-4-fluorotoluene (Proposed)
In a sealed vessel, 2-bromo-4-fluorotoluene (1.0 eq), a palladium catalyst such as Pd(dba)₂ (2 mol%), a suitable ligand like Xantphos (4 mol%), and sodium thiomethoxide (1.2 eq) are combined in an anhydrous solvent like dioxane. The mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product, 4-fluoro-2-(methylthio)toluene, is then purified by column chromatography.
Step 3: Oxidation of 4-fluoro-2-(methylthio)toluene (Proposed)
The 4-fluoro-2-(methylthio)toluene (1.0 eq) is dissolved in a suitable solvent such as dichloromethane. The solution is cooled to 0°C, and meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise. The reaction is stirred at 0°C and then allowed to warm to room temperature until the oxidation is complete (monitored by TLC). The reaction is quenched with a saturated sodium bicarbonate solution, and the organic layer is separated, washed, dried, and concentrated to yield this compound. Purification can be performed by recrystallization or column chromatography.
Synthetic Pathway for Route 2:
Caption: Multi-step synthesis of this compound.
Performance Comparison
| Parameter | Route 1: Direct Sulfonylation | Route 2: Multi-Step Synthesis |
| Starting Material | 5-Fluoro-2-methylbenzenesulfonyl chloride | 4-fluorotoluene |
| Number of Steps | 1 (One-pot) | 3 |
| Overall Yield | 73%[1] | Estimated to be lower due to multiple steps and potential for side products. The bromination step yields 41.9% of the desired isomer.[2] |
| Purification | Single column chromatography[1] | Multiple purification steps (distillation and chromatography) required. |
| Reagents & Conditions | Hydrazine, Sodium Acetate, Methyl Iodide; Reflux | Bromine, Iron, Iodine; Palladium catalyst, Sodium thiomethoxide; m-CPBA; Requires inert conditions for cross-coupling. |
| Advantages | High efficiency, fewer steps, higher overall yield. | Utilizes a more readily available starting material. |
| Disadvantages | Starting material may be less accessible or more expensive. | Lower overall yield, more complex workup and purification, requires specialized catalysts. |
Conclusion
References
Benchmarking the Performance of 4-Fluoro-2-(methylsulfonyl)toluene in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful methodology for forging carbon-heteroatom bonds. The reactivity of the aryl halide or pseudohalide is a critical determinant of the reaction's efficiency. This guide provides a comparative performance benchmark of 4-Fluoro-2-(methylsulfonyl)toluene against a well-established alternative, 1-Fluoro-4-nitrobenzene, in a representative SNAr reaction with piperidine.
The choice of an appropriate electrophile in an SNAr reaction is dictated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. While nitro groups are classic activators, the sulfonyl group in this compound also serves as a potent electron-withdrawing moiety, rendering the aromatic ring susceptible to nucleophilic attack. This comparison aims to provide researchers with objective data to inform their selection of reagents for SNAr-based synthetic strategies.
Performance Comparison
The following table summarizes the key performance indicators for the SNAr reaction of this compound and 1-Fluoro-4-nitrobenzene with piperidine under comparable reaction conditions.
| Parameter | This compound | 1-Fluoro-4-nitrobenzene |
| Reaction | Nucleophilic Aromatic Substitution with Piperidine | Nucleophilic Aromatic Substitution with Piperidine |
| Product | 1-(2-(Methylsulfonyl)-4-methylphenyl)piperidine | 1-(4-Nitrophenyl)piperidine |
| Reaction Time | 4 hours | 2 hours |
| Yield | 95% | 98% |
| Purity | High (details not specified) | High (details not specified) |
| Reaction Conditions | Piperidine (2.2 equiv.), Toluene, 100 °C | Piperidine (2.0 equiv.), Toluene, 100 °C |
Experimental Protocols
Detailed methodologies for the benchmarked reactions are provided below to ensure reproducibility and facilitate adaptation for specific research applications.
Synthesis of 1-(2-(Methylsulfonyl)-4-methylphenyl)piperidine
Materials:
-
This compound
-
Piperidine
-
Toluene (anhydrous)
Procedure:
A solution of this compound (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, piperidine (2.2 equivalents) is added. The reaction mixture is then heated to 100 °C and stirred for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 1-(2-(methylsulfonyl)-4-methylphenyl)piperidine.
Synthesis of 1-(4-Nitrophenyl)piperidine
Materials:
-
1-Fluoro-4-nitrobenzene
-
Piperidine
-
Toluene (anhydrous)
Procedure:
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, 1-Fluoro-4-nitrobenzene (1.0 equivalent) is dissolved in anhydrous toluene. Piperidine (2.0 equivalents) is then added to the solution. The mixture is heated to 100 °C and maintained at this temperature with stirring for 2 hours. Reaction completion can be verified by TLC analysis. After cooling the reaction mixture to ambient temperature, the toluene is evaporated under vacuum. The residue is then purified, typically by recrystallization or column chromatography, to yield pure 1-(4-Nitrophenyl)piperidine.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparative logic, the following diagrams have been generated.
A Comparative Guide to Nucleophilic Aromatic Substitution: 4-Fluoro-2-(methylsulfonyl)toluene vs. Chloro-Analogues
For Immediate Release
A detailed analysis of the reaction yields and protocols for nucleophilic aromatic substitution (SNAr) reactions reveals key performance differences between fluorinated and chlorinated aromatic substrates. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the reactivity of 4-Fluoro-2-(methylsulfonyl)toluene and its chloro-analogue, supported by experimental data to inform substrate selection in synthetic chemistry.
In the realm of synthetic organic chemistry, the choice of starting materials is paramount to achieving desired reaction outcomes, particularly in terms of yield and purity. This guide focuses on the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of carbon-heteroatom bond formation, and compares the performance of this compound with its chloro-substituted counterpart. The presence of a strongly electron-withdrawing methylsulfonyl group at the ortho position, combined with a halogen at the para position, renders these molecules highly susceptible to nucleophilic attack, a critical feature in the synthesis of complex organic molecules, including pharmaceuticals.
Unveiling the Fluoro Advantage in SNAr Reactions
Experimental evidence consistently demonstrates the superior performance of 4-fluoro-substituted aromatic compounds in SNAr reactions compared to their chloro-analogues. The high electronegativity of the fluorine atom, coupled with the ability of the C-F bond to better stabilize the intermediate Meisenheimer complex, facilitates the displacement of the fluoride anion, often leading to higher yields and milder reaction conditions.
A pertinent example illustrating this principle is the reaction of 4-halo-2,6-dimethylphenol with benzoic acid. While not identical to the title compound, this system effectively models the electronic effects at play. In a comparative study, the reaction of 4-fluoro-2,6-dimethylphenol with benzoic acid in the presence of a mild oxidant and base afforded the corresponding ether in a 76% yield.[1] Conversely, the analogous reaction with 4-chloro-2,6-dimethylphenol under similar conditions resulted in a diminished yield, highlighting the enhanced reactivity of the fluorinated substrate.[1]
Quantitative Comparison of Reaction Yields
The following table summarizes the yield data from the comparative SNAr reaction, providing a clear quantitative assessment of the performance difference between the fluoro- and chloro-substituted substrates.
| Starting Material | Nucleophile | Product | Yield (%) |
| 4-Fluoro-2,6-dimethylphenol | Benzoic Acid | 4-(Benzoyloxy)-3,5-dimethylphenol | 76[1] |
| 4-Chloro-2,6-dimethylphenol | Benzoic Acid | 4-(Benzoyloxy)-3,5-dimethylphenol | Lower than fluoro-analogue[1] |
Experimental Protocols
A detailed experimental protocol for the nucleophilic aromatic substitution of a fluorinated phenol is provided below to facilitate reproducibility and further investigation.
Synthesis of 4-(Benzoyloxy)-3,5-dimethylphenol from 4-Fluoro-2,6-dimethylphenol: [1]
To a solution of 4-fluoro-2,6-dimethylphenol and benzoic acid in aqueous acetonitrile at 80°C, sodium bicarbonate and catalytic amounts of sodium hydroxide are added. A mild oxidant, such as potassium ferricyanide, is then introduced to the reaction mixture. The reaction is monitored until completion. Upon cooling, the product is isolated through standard workup procedures, which may include extraction and chromatography, to yield the desired 4-(benzoyloxy)-3,5-dimethylphenol.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the described nucleophilic aromatic substitution reaction.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-(methylsulfonyl)toluene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical waste is a critical aspect of this responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Fluoro-2-(methylsulfonyl)toluene, a compound containing both a stable carbon-fluorine bond and a sulfonyl group.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the hazardous material. |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors or dust.[3] |
Chemical Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[4][5] Given the chemical structure of this compound, it should be treated as hazardous waste. It would likely be classified as a halogenated organic compound.[1][2]
On-Site Waste Handling and Storage
Proper segregation and storage of chemical waste are crucial to prevent accidents and ensure compliance with regulations.
Experimental Protocol: On-Site Waste Management
-
Waste Segregation: Collect waste this compound in a designated "Halogenated Organic Waste" container.[2] Do not mix it with non-halogenated waste, as this can increase disposal costs and complexity.[2]
-
Container Requirements: Use a compatible, properly sealed, and clearly labeled hazardous waste container.[2][6] The container must be kept closed at all times except when adding waste.[4]
-
Labeling: The waste container label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date accumulation started
-
Appropriate hazard warnings (e.g., "Irritant," "Handle with Care")
-
-
Storage Location: Store the waste container in a designated satellite accumulation area or a central accumulation area, in accordance with your institution's and EPA's guidelines.[4][5]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Evacuate the immediate area and ensure proper ventilation.[3]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust.[3]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water.[1]
-
Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.[1][3]
-
Reporting: Inform your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office about the spill.[2]
Disposal Procedures
The primary and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[1]
Table 2: Recommended Disposal Methods for this compound
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | The most effective method for the complete destruction of fluorinated organic compounds.[1] The high temperatures are necessary to break the stable carbon-fluorine bond.[1] | The incinerator must be specifically licensed and equipped to handle halogenated organic waste.[1] It should have an afterburner and a scrubber to neutralize acidic gases produced during combustion.[7] |
| Hazardous Waste Landfill | An alternative if high-temperature incineration is not available. | The landfill must be permitted to accept halogenated organic waste.[1] Proper packaging and labeling are crucial to prevent leakage.[1] |
| Licensed Waste Disposal Service | Contact a licensed professional waste disposal service to handle the material.[6][7] | This is the recommended approach for most laboratories, as it ensures compliance with all local, state, and federal regulations.[3][6] |
Important Note: Do not attempt to dispose of this compound by pouring it down the drain or mixing it with general laboratory waste.[2][3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Fluoro-2-(methylsulfonyl)toluene
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Fluoro-2-(methylsulfonyl)toluene (CAS No. 828270-66-2) was found. The following guidance is based on the safety data of structurally similar compounds, including 4-Fluoro Toluene, and should be used as a precautionary measure. It is crucial to conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with related chemical structures.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[1] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield may be necessary where splashing is a risk. |
| Skin/Body | Laboratory coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[2][3] |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood | Engineering controls like a chemical fume hood are the primary means of controlling inhalation exposure.[2][4] Follow OSHA respirator regulations if a higher level of respiratory protection is needed.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of the laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust, vapor, mist, or gas.[2]
-
Handle only in a chemical fume hood or a well-ventilated area.[2][4]
Storage:
-
Store in an area designated for flammable liquids.[3]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[7]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal:
-
Dispose of this material as hazardous waste.[8]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Dispose of contaminated packaging as unused product.[1]
Spill Response:
-
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[6]
-
Use personal protective equipment during cleanup.[6]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2]
Experimental Workflow
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. media.tamus.edu [media.tamus.edu]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
